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  • Product: (5-fluoro-1H-indol-2-yl)methanol
  • CAS: 934969-76-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of (5-Fluoro-1H-indol-2-yl)methanol

Executive Summary (5-Fluoro-1H-indol-2-yl)methanol is a highly valued heterocyclic building block in modern medicinal chemistry and drug discovery. Featuring an electron-withdrawing fluorine atom on the indole core and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Fluoro-1H-indol-2-yl)methanol is a highly valued heterocyclic building block in modern medicinal chemistry and drug discovery. Featuring an electron-withdrawing fluorine atom on the indole core and a versatile hydroxymethyl group, it serves as a critical intermediate in the synthesis of targeted therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, details a field-proven and self-validating synthetic protocol, and explores its downstream applications in developing kinase inhibitors, peptidylarginine deiminase 4 (PAD4) inhibitors, and central nervous system (CNS) agents.

Physicochemical Profile and Structural Rationale

The structural architecture of (5-fluoro-1H-indol-2-yl)methanol (CAS: 934969-76-3)[1] provides distinct advantages in rational drug design.

  • Metabolic Stability & Lipophilicity : The fluorine atom at the C5 position enhances the molecule's lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at that specific aromatic site.

  • Functionalization Handle : The C2-hydroxymethyl group acts as a versatile functional handle for subsequent derivatization. It can be oxidized to an aldehyde, converted to a halomethyl intermediate for nucleophilic substitution, or directly utilized in etherification reactions[2][3].

  • Binding Affinity : The indole NH acts as a strong hydrogen bond donor, which is critical for anchoring the molecule within the ATP-binding pockets of various kinases[4].

Table 1: Key Physicochemical Properties
PropertyValue
Chemical Name (5-Fluoro-1H-indol-2-yl)methanol
CAS Registry Number 934969-76-3[1]
Molecular Formula C9H8FNO[1]
Molecular Weight 165.16 g/mol [1]
SMILES OCC(N1)=CC2=C1C=CC(F)=C2[1]
Hydrogen Bond Donors 2 (Indole NH, Hydroxyl OH)
Hydrogen Bond Acceptors 2 (Hydroxyl O, Fluorine F)

Synthetic Methodologies & Self-Validating Protocols

The most reliable and high-yielding route to synthesize (5-fluoro-1H-indol-2-yl)methanol is the reduction of its corresponding ester, ethyl 5-fluoro-1H-indole-2-carboxylate, using lithium aluminum hydride (LAH)[3].

Protocol: LAH Reduction of Ethyl 5-Fluoro-1H-indole-2-carboxylate

Expertise & Causality : Esters are relatively stable electrophiles that require a strong hydride donor like LAH for complete reduction to primary alcohols. The reaction must be conducted in strictly anhydrous tetrahydrofuran (THF) to prevent the violent, exothermic decomposition of LAH by moisture.

Step-by-Step Methodology :

  • Preparation : Flame-dry a multi-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Suspend LAH (1.0 equivalent) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

    • Causality: LAH reductions are highly exothermic; initiating the reaction at 0 °C prevents thermal runaway and potential solvent boil-off.

  • Addition : Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes[3].

    • Causality: Dropwise addition controls the rate of hydrogen gas evolution and maintains a safe internal temperature.

  • Reflux & Self-Validation : Remove the ice bath and heat the reaction mixture to reflux for 2 to 4 hours[3].

    • Self-Validating System: Monitor the reaction continuously via Thin Layer Chromatography (TLC). The complete disappearance of the less polar ester spot and the appearance of a new, more polar alcohol spot confirm reaction completion, validating that the reduction has gone to completion without over-reduction or side reactions.

  • Quenching (Fieser Method) : Cool the mixture back to 0 °C. For every n grams of LAH used, sequentially and cautiously add n mL of distilled water, n mL of 15% aqueous NaOH, and 3n mL of distilled water.

    • Causality: Standard aqueous quenching often produces a thick, unfilterable aluminum hydroxide emulsion that traps the product. The Fieser method generates a granular, easy-to-filter aluminum salt precipitate, ensuring high product recovery and analytical purity.

  • Isolation : Filter the granular salts through a pad of Celite, wash the filter cake thoroughly with ethyl acetate, and concentrate the combined filtrate in vacuo to yield the crude (5-fluoro-1H-indol-2-yl)methanol. Purify via flash column chromatography (e.g., petroleum ether/EtOAc) if necessary[3][5].

Synthesis Ester Ethyl 5-fluoro-1H-indole- 2-carboxylate LAH LiAlH4 / THF (Reduction) Ester->LAH 0°C to Reflux Alcohol (5-Fluoro-1H-indol-2-yl)methanol (Target Product) LAH->Alcohol Fieser Workup

Synthetic workflow for (5-fluoro-1H-indol-2-yl)methanol via ester reduction.

Applications in Targeted Therapeutics

(5-Fluoro-1H-indol-2-yl)methanol is a privileged scaffold in the development of various pharmacological agents. Its structural geometry allows it to be seamlessly integrated into complex macrocycles or fused-ring systems.

  • Kinase Inhibitors (e.g., EGFR) : The compound is frequently utilized as a building block for fused-ring or tricyclic aryl pyrimidines, which act as mutation-selective Epidermal Growth Factor Receptor (EGFR) inhibitors. The indole core mimics the purine ring of ATP, allowing competitive binding at the kinase active site to overcome resistance mechanisms[4].

  • PAD4 Inhibitors : Recent patent literature highlights the use of (5-fluoro-1H-indol-2-yl)methanol in synthesizing heterocyclic inhibitors of Peptidylarginine deiminase 4 (PAD4). Inhibiting PAD4 prevents aberrant protein citrullination, a pathway heavily implicated in autoimmune diseases and tumor progression[6].

  • CNS Agents (5-HT6 Ligands) : It is a critical intermediate in the synthesis of 2-aryl sulfonyl methyl tryptamines. These derivatives are potent 5-HT6 receptor ligands explored for cognitive enhancement and the treatment of psychiatric disorders[3].

BioPathway Drug Indole-2-methanol Derivatives Target Target Kinase/Enzyme (e.g., EGFR, PAD4) Drug->Target Competitive Binding Downstream Downstream Signaling Inhibition Target->Downstream Blockade Outcome Therapeutic Efficacy (Apoptosis / Regression) Downstream->Outcome Cellular Response

Mechanism of action for therapeutics derived from the 5-fluoroindole scaffold.

Analytical Characterization Standards

To ensure the integrity of the synthesized (5-fluoro-1H-indol-2-yl)methanol before downstream coupling, the following analytical benchmarks must be verified[3][5]:

  • Nuclear Magnetic Resonance (1H NMR) : When analyzed in CDCl3 or DMSO-d6, look for the characteristic singlet of the hydroxymethyl protons ( −CH2​OH ) around δ 4.6 - 4.8 ppm. The indole NH typically appears as a broad singlet > 8.0 ppm (or > 11.0 ppm in DMSO-d6). The fluorine substitution at C5 will cause distinct splitting patterns in the aromatic region due to 2JHF​ and 3JHF​ coupling[3][5].

  • Mass Spectrometry (LC-MS) : The monoisotopic mass is 165.06 Da. Electrospray ionization (ESI) should yield a prominent [M+H]+ peak at m/z ~166 or an [M−H]− peak at m/z ~164 depending on the ionization mode.

References

  • Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC / NIH.
  • Design, synthesis and biological activity of novel substituted 2-Aryl sulfonyl methyl tryptamines as potential 5-HT6 Receptor - Der Pharma Chemica.
  • EP3290419A1 - Fused-ring or tricyclic aryl pyrimidine compound used as kinase inhibitor - Google Patents.
  • WO2023230612A1 - Heterocyclic pad4 inhibitors - Google Patents.
  • An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction - RSC.
  • (5-fluoro-1H-indol-2-yl)methanol | 934969-76-3 | C9H8FNO - Appchem.
  • 934969-76-3 | (5-Fluoro-1H-indol-2-yl)methanol - Ambeed.

Sources

Exploratory

(5-fluoro-1H-indol-2-yl)methanol molecular weight and exact mass

An In-Depth Technical Guide to (5-Fluoro-1H-indol-2-yl)methanol: Physicochemical Profiling and Synthetic Utility in Drug Discovery Executive Summary The development of novel therapeutics heavily relies on the strategic i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (5-Fluoro-1H-indol-2-yl)methanol: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

The development of novel therapeutics heavily relies on the strategic incorporation of versatile, metabolically stable chemical building blocks. (5-Fluoro-1H-indol-2-yl)methanol represents a highly privileged scaffold in medicinal chemistry. By combining the profound biological relevance of the indole core with the metabolic shielding of a fluorine atom and the synthetic versatility of a 2-methanol handle, this compound serves as a critical intermediate in the synthesis of antiviral agents, antibacterial compounds, and central nervous system (CNS) modulators[1][2][3]. This whitepaper provides an authoritative analysis of its exact mass characteristics, structural rationale, and validated protocols for its analytical and synthetic application.

Physicochemical Profiling and Exact Mass Analysis

In high-resolution mass spectrometry (HRMS) and drug metabolism and pharmacokinetics (DMPK) studies, distinguishing between standard molecular weight and exact monoisotopic mass is critical. The molecular weight (165.16 g/mol ) is a weighted average reflecting the natural isotopic distribution of the elements[4]. However, modern structural validation relies on the exact mass (165.05899 Da), which is calculated using the most abundant isotopes (e.g., ^12C, ^1H, ^19F, ^14N, ^16O)[5]. Tracking the exact mass allows researchers to utilize mass defect analysis to unequivocally identify the compound and its downstream metabolites in complex biological matrices.

Table 1: Quantitative Physicochemical Data

PropertyValueClinical / Analytical Significance
Chemical Formula C9H8FNODefines the atomic composition for isotopic pattern prediction.
CAS Registry Number 934969-76-3Unique identifier for global chemical inventory tracking[4].
Molecular Weight 165.16 g/mol Used for stoichiometric calculations in bulk synthesis[6].
Exact Mass (Monoisotopic) 165.05899 DaCritical for HRMS (TOF/Orbitrap) identification (<5 ppm error)[5].
SMILES OCC1NC2=C(C=C(C=C2)F)C=1Enables computational modeling and pharmacophore mapping.

Mechanistic Rationale in Medicinal Chemistry

The architectural design of (5-fluoro-1H-indol-2-yl)methanol is not accidental; each functional group serves a distinct mechanistic purpose in drug discovery:

  • The 5-Fluoro Substitution: The carbon-fluorine (C-F) bond is highly polarized and exceptionally strong. Placing a fluorine atom at the 5-position of the indole ring increases the molecule's lipophilicity, which enhances cellular permeability[1][2]. More importantly, it acts as a metabolic shield, blocking rapid oxidation by Cytochrome P450 (CYP450) enzymes at this highly reactive site, thereby increasing the drug's half-life[1].

  • The Indole Core: Indole derivatives mimic endogenous neurotransmitters (like serotonin) and amino acids (like tryptophan), making them highly effective as 5-HT receptor ligands and antimicrobial agents[2][3].

  • The 2-Methanol Handle: The hydroxymethyl group at the 2-position provides a versatile synthetic handle. It can be oxidized to an aldehyde, converted into a leaving group (e.g., mesylate or halide) for nucleophilic substitution, or used directly in condensation reactions to synthesize complex polycyclic systems like oxazino[4,3-a]indoles[3][7].

Pharmacophore Core (5-Fluoro-1H-indol-2-yl)methanol F_Group 5-Fluoro Substitution (Metabolic Stability) Core->F_Group Methanol_Group 2-Methanol Handle (Synthetic Versatility) Core->Methanol_Group NH_Group Indole NH (H-Bond Donor) Core->NH_Group CYP450 CYP450 Oxidation F_Group->CYP450 Blocks Oxidation Aldehyde/Alkylation Methanol_Group->Oxidation Enables

Caption: Pharmacophoric mapping of (5-fluoro-1H-indol-2-yl)methanol for drug design and synthesis.

Analytical Characterization Workflow (LC-HRMS)

To ensure the integrity of the building block before deploying it in multi-step synthesis, it must be rigorously validated. The following LC-HRMS protocol is designed as a self-validating analytical system.

Causality & Rationale: A C18 reversed-phase column is selected because the 5-fluoroindole core is moderately lipophilic, ensuring adequate retention. The mobile phase incorporates 0.1% formic acid to act as an ion-pairing agent, which forces the protonation of the molecule, enhancing the [M+H]+ signal in positive Electrospray Ionization (ESI+) mode.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 1.0 mg of (5-fluoro-1H-indol-2-yl)methanol in 1.0 mL of LC-MS grade Methanol. Vortex until completely dissolved. Dilute 1:100 in an aqueous mixture (50% Water / 50% Acetonitrile) to prevent detector saturation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient elution from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Utilize ESI in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation and ion release.

  • Mass Detection: Scan using a Time-of-Flight (TOF) or Orbitrap mass analyzer. Target the [M+H]+ theoretical exact mass of 166.06681 Da (165.05899 + 1.00782).

  • Data Validation: Confirm that the observed mass falls within a <5 ppm error margin of the theoretical mass. Verify the isotopic distribution pattern matches the predicted C9​H8​FNO model.

LCHRMS Prep Sample Preparation (1 mg/mL in MeOH) LC RP-HPLC Separation (C18 Column) Prep->LC Ionization ESI Ionization (Positive Mode) LC->Ionization Mass HRMS Analysis (Exact Mass: 165.05899) Ionization->Mass Data Data Processing (Mass Defect Analysis) Mass->Data

Caption: Step-by-step LC-HRMS analytical workflow for the validation of (5-fluoro-1H-indol-2-yl)methanol.

Synthetic Application Protocol: Oxidation to 5-Fluoro-1H-indole-2-carboxaldehyde

One of the most valuable transformations of (5-fluoro-1H-indol-2-yl)methanol is its oxidation to the corresponding 2-carboxaldehyde. This aldehyde is a highly reactive electrophile used to synthesize complex 5-HT receptor ligands via Mannich reactions or reductive aminations[3].

Causality & Rationale: The 2-methanol group is situated at an activated "indolylic" position. Strong oxidants (like KMnO4​ or Jones reagent) would aggressively cleave the electron-rich indole ring or over-oxidize the alcohol to a carboxylic acid. Activated Manganese Dioxide ( MnO2​ ) is selected because it is a mild, heterogeneous oxidant that selectively halts at the aldehyde stage. Furthermore, the insolubility of MnO2​ makes the workup self-validating: a simple filtration removes the reagent, avoiding aqueous extractions that often cause emulsion issues with indole derivatives.

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 500 mg (3.03 mmol) of (5-fluoro-1H-indol-2-yl)methanol in 15 mL of anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add 2.63 g (30.3 mmol, 10 equivalents) of activated Manganese Dioxide ( MnO2​ ) in a single portion. Seal the flask with a rubber septum and maintain under a positive pressure of Argon or Nitrogen.

  • Reaction Monitoring: Stir the heterogeneous black suspension vigorously at room temperature (20-25°C). Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate solvent system. The product (aldehyde) will appear as a distinct, less polar spot (higher Rf​ value) compared to the starting alcohol. Complete conversion typically occurs within 4 to 6 hours.

  • Workup and Isolation: Once TLC confirms the disappearance of the starting material, filter the reaction mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with an additional 30 mL of DCM to ensure complete product recovery.

  • Concentration: Evaporate the combined DCM filtrate under reduced pressure using a rotary evaporator to yield 5-fluoro-1H-indole-2-carboxaldehyde as a pale yellow solid. The crude product is typically >95% pure by NMR and can be used directly in subsequent coupling steps.

References

  • PubChemLite - C9H8FNOS - Explore. Université du Luxembourg. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central (NIH).[Link]

  • 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. ACS Omega.[Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel 2-Arylsulfonyl Methyl-3-Piperazinyl Methyl Indole Derivatives as 5-HT6 Receptor Ligands. Sphinx Knowledge House. [Link]

Sources

Foundational

Technical Whitepaper: Safety Profiling, Handling, and Synthetic Utility of (5-fluoro-1H-indol-2-yl)methanol

Executive Summary In modern drug discovery, fluorinated indoles are classified as "privileged structures" due to their profound impact on pharmacokinetics and target binding affinity. Among these, (5-fluoro-1H-indol-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, fluorinated indoles are classified as "privileged structures" due to their profound impact on pharmacokinetics and target binding affinity. Among these, (5-fluoro-1H-indol-2-yl)methanol (CAS: 934969-76-3) stands out as a highly versatile, bifunctional building block. This whitepaper synthesizes the physicochemical rationale, rigorous safety data sheet (SDS) profiling, and validated handling protocols required to deploy this compound effectively in advanced synthetic workflows.

Physicochemical & Structural Rationale

The strategic placement of functional groups on the indole core dictates both its biological utility and its chemical reactivity:

  • The 5-Fluoro Substituent: The incorporation of a highly electronegative fluorine atom at the C-5 position serves a dual purpose. First, the high bond energy of the C–F bond (approximately 485 kJ/mol) provides exceptional metabolic stability, effectively shielding the indole core from oxidative degradation by cytochrome P450 enzymes[1]. Second, it modulates the electron density of the aromatic system, altering the pKa of the indole N-H and influencing hydrogen-bonding dynamics[2].

  • The 2-Methanol Group: The primary alcohol at the C-2 position acts as a programmable synthetic handle. It can be chemoselectively oxidized to an electrophilic carbaldehyde or converted into an alkylating halomethyl derivative, enabling rapid late-stage diversification in medicinal chemistry campaigns[3].

Safety Data Sheet (SDS) & Hazard Causality

Handling (5-fluoro-1H-indol-2-yl)methanol requires strict adherence to institutional safety protocols. While it is a stable solid under standard conditions, its specific functional groups present acute exposure hazards.

Quantitative Safety & Physicochemical Parameters
ParameterValue
Chemical Name (5-fluoro-1H-indol-2-yl)methanol
CAS Number 934969-76-3
Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
GHS Hazard Codes H302, H315, H319, H335
Signal Word Warning
Primary PPE Nitrile gloves, safety goggles, lab coat, NIOSH respirator (if aerosolized)
Hazard Causality Analysis

According to the Arctom Safety Data Sheet, the compound is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[4]. The underlying causality for these irritant properties stems from the molecule's potent hydrogen-bonding capacity. The indole N-H and the primary O-H can interact strongly with mucosal membranes and ocular proteins, disrupting cellular lipid bilayers and causing localized inflammation[5]. Furthermore, as a fine crystalline powder, it poses an inhalation risk (H335: May cause respiratory irritation), necessitating the use of a fume hood with an active draft shield to prevent particulate inhalation[6].

HazardWorkflow A Material Receipt: (5-fluoro-1H-indol-2-yl)methanol B Don PPE: Nitrile Gloves, Goggles, Lab Coat A->B C Transfer to Fume Hood (Draft Shield Active) B->C D Spill or Exposure Event? C->D E Wet Wipe & Dispose (EPA Compliant Solid Waste) D->E Yes F Proceed to Reaction Setup D->F No E->F

Fig 1: Standard operating procedure and hazard mitigation workflow for fluorinated indoles.

Advanced Handling & Experimental Protocols

To demonstrate the synthetic utility of (5-fluoro-1H-indol-2-yl)methanol, the following self-validating protocol details its chemoselective oxidation to 5-fluoro-1H-indole-2-carbaldehyde.

Protocol: Chemoselective Oxidation using Activated MnO2

Objective: Conversion of the 2-methanol group to an aldehyde for downstream cross-coupling. Causality Check: Activated manganese dioxide (MnO2) is employed due to its heterogeneous nature and mild oxidation potential. Unlike strong oxidants (e.g., KMnO4) which can cleave the electron-rich indole core or over-oxidize the alcohol to a carboxylic acid, MnO2 chemoselectively halts at the aldehyde stage[3][7].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (1.65 g, 10 mmol) of (5-fluoro-1H-indol-2-yl)methanol in 30 mL of anhydrous dichloromethane (DCM).

    • Validation: Ensure complete dissolution. The use of anhydrous DCM prevents water-mediated over-oxidation or side reactions.

  • Oxidant Addition: Add 10.0 eq (8.69 g, 100 mmol) of activated MnO2 in a single portion.

    • Causality: A large stoichiometric excess of MnO2 is standard for this transformation because the oxidation occurs strictly on the surface of the insoluble MnO2 lattice.

  • Agitation and Monitoring: Stir the black suspension vigorously at room temperature (20–25 °C) for 12–16 hours.

    • Validation: Monitor reaction progress via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The disappearance of the polar alcohol spot and the appearance of a less polar, UV-active spot confirms aldehyde formation.

  • Workup and Isolation: Filter the reaction mixture through a pad of Celite to remove the spent manganese salts. Wash the Celite pad with an additional 50 mL of DCM to ensure quantitative transfer.

    • Causality: Celite prevents the fine, colloidal MnO2 particles from passing through the filter paper, ensuring a clean organic filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 5-fluoro-1H-indole-2-carbaldehyde, which can typically be used in subsequent steps without further purification.

SyntheticPathway Core (5-fluoro-1H-indol-2-yl)methanol [Starting Material] Oxidation Activated MnO2 (Mild Oxidation) Core->Oxidation Chemoselective Halogenation PBr3 or SOCl2 (Halogenation) Core->Halogenation Activation Aldehyde 5-fluoro-1H-indole-2-carbaldehyde [Electrophile] Oxidation->Aldehyde Coupling Cross-Coupling / N-Alkylation [Drug Discovery Lead] Aldehyde->Coupling Alkylating 2-(halomethyl)-5-fluoro-1H-indole [Alkylating Agent] Halogenation->Alkylating Alkylating->Coupling

Fig 2: Synthetic divergence of (5-fluoro-1H-indol-2-yl)methanol into key intermediates.

References

  • Appchem. "(5-fluoro-1H-indol-2-yl)methanol | 934969-76-3". Appchemical.

  • Fisher Scientific. "SAFETY DATA SHEET - 5-Fluoroindole". Fisher Scientific. 6

  • Ossila. "5-Fluoroindole - SAFETY DATA SHEET". Ossila. 5

  • Arctom. "CAS NO. 934969-76-3 | (5-fluoro-1H-indol-2-yl)methanol". Arctomsci. 4

  • Organic Syntheses. "Indole-2-carboxylic acid, ethyl ester". OrgSyn. 7

  • Royal Society of Chemistry. "Recent progress in therapeutic applications of fluorinated five-membered heterocycles". RSC Advances. 2

  • SDI Article. "Fluorination in drug design: A medicinal chemistry perspective". Journal of Medicinal Chemistry. 1

  • Der Pharma Chemica. "Synthesis and biological evaluation of indoles". Der Pharma Chemica. 3

Sources

Exploratory

Structural and Analytical Profiling of (5-Fluoro-1H-indol-2-yl)methanol: A Comprehensive NMR Guide

Executive Summary & Chemical Significance (5-Fluoro-1H-indol-2-yl)methanol is a highly privileged fluorinated indole scaffold widely utilized in modern medicinal chemistry. The strategic incorporation of a fluorine atom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

(5-Fluoro-1H-indol-2-yl)methanol is a highly privileged fluorinated indole scaffold widely utilized in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the C5 position of the indole ring enhances the molecule's metabolic stability, lipophilicity, and binding affinity, making it a critical precursor in the synthesis of complex pharmacophores. Notably, it is a key intermediate in the development of 5-HT6 receptor antagonists for cognitive disorders[1], CK2 inhibitors for targeted cancer therapies[2], and complex polycyclic systems such as oxazino[4,3-a]indoles[3].

This technical guide provides an in-depth analysis of the synthetic methodology and the nuclear magnetic resonance (NMR) characterization of (5-fluoro-1H-indol-2-yl)methanol. By dissecting the causality behind the synthetic workup and the complex 13 C- 19 F spin-spin coupling observed in its NMR spectra, this whitepaper serves as a definitive reference for researchers and drug development professionals.

Synthetic Pathway & Mechanistic Insights

The synthesis of (5-fluoro-1H-indol-2-yl)methanol is most efficiently achieved through the direct reduction of its corresponding ester, ethyl 5-fluoro-1H-indole-2-carboxylate, using lithium aluminum hydride (LiAlH 4​ ) in anhydrous tetrahydrofuran (THF)[1].

Causality in Experimental Design: While milder reducing agents (like NaBH 4​ ) are insufficient for ester reduction, LiAlH 4​ provides the necessary hydride transfer capability to fully reduce the ester to a primary alcohol[1]. However, LiAlH 4​ reactions are notorious for generating intractable aluminum hydroxide emulsions during aqueous workup, which trap the product and severely diminish yields. To create a self-validating and robust protocol , the standard methodology mandates a modified Fieser workup. By strictly controlling the stoichiometry of water and sodium hydroxide added during the quench, the aluminum byproducts are forced to precipitate as a granular, easily filterable solid, ensuring near-quantitative recovery of the target alcohol.

Workflow N1 Ethyl 5-fluoro-1H-indole -2-carboxylate N2 LiAlH4 Reduction (THF, 0°C to RT) N1->N2 Hydride Transfer N3 Fieser Workup (H2O / NaOH) N2->N3 Quench N4 Filtration & Extraction N3->N4 Precipitate Al salts N5 (5-fluoro-1H-indol -2-yl)methanol N4->N5 >90% Yield

Figure 1: Step-by-step synthetic workflow for (5-fluoro-1H-indol-2-yl)methanol.

Step-by-Step Experimental Protocol
  • Preparation: Flame-dry a two-necked round-bottom flask under an argon atmosphere. Charge the flask with anhydrous THF (20 mL) and LiAlH 4​ (15.6 mmol, 0.59 g)[3].

  • Addition: Cool the suspension to 0 °C using an ice-water bath. Slowly add ethyl 5-fluoro-1H-indole-2-carboxylate (10.0 mmol) portion-wise to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for approximately 2 hours. Self-Validation Check: Monitor the reaction via TLC (Petroleum Ether/EtOAc = 3:1); the reaction is complete when the higher-Rf ester spot is entirely consumed[3].

  • Fieser Quench: Cool the mixture back to 0 °C. Sequentially and cautiously add 0.6 mL of distilled H 2​ O, followed by 0.6 mL of 15% aqueous NaOH, and finally 1.8 mL of distilled H 2​ O. Stir vigorously for 15 minutes until a white granular precipitate forms.

  • Extraction & Purification: Filter the mixture through a Celite/Buchner funnel. Wash the filter cake with hot THF (20 mL). Combine the organic filtrates, wash with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure. Purify the crude residue via flash chromatography (Petroleum Ether/EtOAc = 5:1) to afford the product as a white solid (Yield: ~90%, mp 91-92 °C)[3].

NMR Characterization & Analytical Causality

The structural validation of (5-fluoro-1H-indol-2-yl)methanol relies heavily on high-resolution NMR spectroscopy. The presence of the 19 F isotope (100% natural abundance, spin = 1/2) introduces complex heteronuclear spin-spin coupling in both the 1 H and 13 C spectra[3]. Understanding this coupling is paramount for accurate spectral assignment.

1 H NMR Data Analysis

In the 1 H NMR spectrum, the fluorine atom couples with the adjacent aromatic protons. The C4-proton, being ortho to the fluorine, exhibits a large 3JHF​ coupling constant (~9.5 Hz), while the C7-proton exhibits a smaller 4JHF​ coupling (~4.4 Hz)[3].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )

Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
8.46Singlet (s)-1HIndole N-H
7.18Doublet of doublets (dd) J1​ = 9.5, J2​ = 2.31HC4-H (ortho to F)
7.09Doublet of doublets (dd) J1​ = 8.7, J2​ = 4.41HC7-H
6.86 – 6.90Multiplet (m)-1HC6-H
6.28Singlet (s)-1HC3-H
4.66Singlet (s)-2H-CH 2​ -OH
2.72Singlet (s)-1H-OH
13 C NMR Data Analysis and 19 F Coupling Logic

The 13 C NMR spectrum of this compound is a textbook example of carbon-fluorine scalar coupling. Because 19 F is NMR-active, it splits the 13 C signals into doublets. The magnitude of the coupling constant ( JCF​ ) is inversely proportional to the number of bonds separating the carbon and fluorine atoms.

  • 1JCF​ (Direct bond): ~233 Hz (observed at C5).

  • 2JCF​ (Two bonds): ~23–26 Hz (observed at C4 and C6).

  • 3JCF​ (Three bonds): ~5–10 Hz (observed at C3, C7, and C3a).

NMR_Coupling F 19F Atom at C5 C5 C5 Node 1J_CF ≈ 233 Hz F->C5 1 Bond C46 C4 & C6 Nodes 2J_CF ≈ 23-26 Hz F->C46 2 Bonds C37 C3, C7, C3a Nodes 3J_CF ≈ 5-10 Hz F->C37 3 Bonds C2 C2, C7a, CH2 Singlets (No coupling) F->C2 >3 Bonds

Figure 2: 13C-19F spin-spin coupling logic based on bond distance.

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ ) [3]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
159.03, 156.70Doublet (d)~233C5 ( 1JCF​ )
139.11Singlet (s)-C2
132.79Singlet (s)-C7a
128.27, 128.17Doublet (d)~10C3a ( 3JCF​ )
111.60, 111.50Doublet (d)~10C7 ( 3JCF​ )
110.61, 110.35Doublet (d)~26C6 ( 2JCF​ )
105.41, 105.18Doublet (d)~23C4 ( 2JCF​ )
100.65, 100.60Doublet (d)~5C3 ( 3JCF​ )
58.37Singlet (s)--C H 2​ -OH
Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve ~15 mg of the purified (5-fluoro-1H-indol-2-yl)methanol in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ and shim the magnet to achieve a baseline resolution < 0.5 Hz.

  • 1 H Acquisition: Acquire the proton spectrum using a standard 1D pulse sequence (e.g., zg30), 16 scans, a relaxation delay (D1) of 1.0 s, and a spectral width of 15 ppm.

  • 13 C Acquisition: Acquire the carbon spectrum at 100 MHz using a proton-decoupled sequence (e.g., zgpg30), 1024 scans, a relaxation delay of 2.0 s, and a spectral width of 250 ppm. Self-Validation: Ensure the signal-to-noise ratio is high enough to clearly distinguish the low-intensity doublets resulting from the 13 C- 19 F coupling.

  • Processing: Fourier transform the FIDs, apply manual phase correction, and calibrate the chemical shifts using the residual CDCl 3​ solvent peaks ( 1 H: 7.26 ppm; 13 C: 77.16 ppm)[3].

References

  • An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts, RSC, 3

  • Design, synthesis and biological activity of novel substituted 2-Aryl sulfonyl methyl tryptamines as potential 5-HT6 Receptor, Der Pharma Chemica, 1

  • US20230278983A1 - Indole derivatives and uses thereof for treating a cancer, Google Patents, 2

Sources

Foundational

Thermodynamic Solubility Profiling of (5-fluoro-1H-indol-2-yl)methanol: A Mechanistic Guide for Organic Solvents

Executive Summary (5-fluoro-1H-indol-2-yl)methanol (CAS: 934969-76-3) is a highly specialized fluorinated heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-fluoro-1H-indol-2-yl)methanol (CAS: 934969-76-3) is a highly specialized fluorinated heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and kinase inhibitors[1][2]. For researchers and process chemists, understanding its thermodynamic solubility across a spectrum of organic solvents is paramount. Solubility data dictates the optimization of reaction kinetics, the design of crystallization-based purification protocols, and the formulation of scalable drug delivery systems. This whitepaper dissects the physicochemical causality driving the solvation of this compound and provides a rigorously validated experimental framework for determining its solubility profile.

Physicochemical Architecture and Solvation Causality

As an Application Scientist, I approach solubility not as a static metric, but as a dynamic interplay of intermolecular forces. The solvation behavior of (5-fluoro-1H-indol-2-yl)methanol is governed by three distinct structural motifs:

  • The Indole Core: The bicyclic aromatic system provides significant π−π stacking potential and van der Waals interactions. This structural feature favors dissolution in aromatic or halogenated solvents, though the strong crystal lattice energy of solid indoles often requires polar interactions to fully disrupt the solid state[3].

  • The Hydrogen-Bonding Network: The molecule possesses a dual hydrogen-bond donor system: the indole secondary amine (-NH) and the primary hydroxyl group (-OH) on the methanol moiety. This dual-donor capacity strongly drives solvation in polar protic solvents (alcohols) and polar aprotic solvents with strong H-bond acceptor capabilities (e.g., ethyl acetate, DMSO)[4].

  • The C5-Fluoro Substituent: Fluorine substitution enhances the overall lipophilicity (LogP) of the molecule while simultaneously withdrawing electron density from the indole ring via inductive effects. This subtly increases the acidity of the indole -NH, enhancing its thermodynamic affinity for mildly basic or strong H-bond accepting solvents.

Empirical Solubility Profile in Organic Solvents

While exact empirical data for proprietary intermediates can be sparse, we can establish a highly accurate predictive solubility profile based on the thermodynamic behavior of closely related structural analogs, such as indole-2-carboxylic acid[5] and indole-3-acetic acid[4]. The following table synthesizes the expected relative solubility profile at standard ambient temperature (298.15 K).

Solvent ClassificationSolventDielectric Constant ( ε )Relative Solubility ProfileMechanistic Solvation Causality
Polar Aprotic Ethyl Acetate6.02Very High Optimal H-bond acceptor for -NH and -OH; favorable dipole-dipole interactions disrupt the crystal lattice efficiently[4].
Polar Aprotic DMSO46.7Very High Strongest H-bond acceptor; highly effective at solvating the fluorinated aromatic core[4].
Polar Protic Methanol32.7High Strong H-bond donor/acceptor network; perfectly matches the solute's dual-polarity[5].
Polar Protic Ethanol24.5Moderate-High Similar to methanol, but the increased aliphatic chain slightly reduces solvation entropy[5].
Polar Aprotic Acetonitrile37.5Moderate Moderate dipole interactions; weaker H-bond acceptor than ethyl acetate, leading to lower solubility[6].
Halogenated Dichloromethane8.93Moderate-Low Interacts primarily via dispersion forces and weak dipole interactions; lacks strong H-bond capability[6].
Non-Polar Toluene2.38Low Solvation relies strictly on π−π interactions; unable to break the strong intermolecular H-bond lattice[5].

Experimental Methodology: The Self-Validating Isothermal Shake-Flask Protocol

To generate reliable thermodynamic solubility data for (5-fluoro-1H-indol-2-yl)methanol, one must employ a self-validating system. The standard "shake-flask" method must be augmented with kinetic verification to ensure true equilibrium is reached without solute degradation[4][6].

Step-by-Step Protocol
  • Solvent Preparation & Verification: Dry all organic solvents over 3 Å molecular sieves. Verify that the water mass fraction is <0.002 using Karl Fischer titration[5].

    • Causality: Trace water in organic solvents can drastically alter the solubility of H-bonding solutes by forming competing hydration spheres, leading to artificially inflated or deflated solubility metrics.

  • Saturation & Equilibration: Add an excess of solid (5-fluoro-1H-indol-2-yl)methanol to 10 mL of the target solvent in a tightly sealed, jacketed glass vessel. Submerge the vessel in a thermostatic water bath controlled to an accuracy of ±0.05 K[6].

  • Agitation: Stir the suspension magnetically at 500 RPM to minimize the boundary layer thickness and accelerate dissolution kinetics.

  • Self-Validation of Equilibrium: Sample the supernatant at 24, 48, and 72 hours.

    • Causality: Equilibrium is only validated when the concentration variance between two consecutive time points is statistically insignificant ( <2% ). Assuming equilibrium at an arbitrary time point is the leading cause of erroneous solubility data.

  • Phase Separation: Extract a 2 mL aliquot of the suspension using a pre-warmed syringe (to prevent premature precipitation due to temperature drops) and filter through a 0.22 μm PTFE syringe filter[4].

  • Quantitative Analysis: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (e.g., C18 column, Acetonitrile/Water gradient). Monitor peak purity to ensure the fluoro-indole core has not degraded during prolonged thermal exposure.

  • Thermodynamic Modeling: Regress the experimental mole fraction data using the modified Apelblat equation or the Non-Random Two-Liquid (NRTL) model to calculate the enthalpy and entropy of dissolution[5][6].

Workflow Visualization

The following diagram maps the critical path of the solubility determination workflow, emphasizing the feedback loop required for equilibrium validation.

SolubilityWorkflow A 1. Solvent Preparation (Karl Fischer Titration) B 2. Excess Solute Addition (5-fluoro-1H-indol-2-yl)methanol A->B C 3. Isothermal Equilibration (Shake-Flask, 24-72h) B->C D 4. Phase Separation (Pre-warmed Syringe Filtration) C->D E 5. Quantitative Analysis (HPLC-UV Validation) D->E F 6. Thermodynamic Modeling (Apelblat / NRTL Equations) E->F

Isothermal shake-flask workflow for thermodynamic solubility determination.

Conclusion & Best Practices

The solubility profile of (5-fluoro-1H-indol-2-yl)methanol is heavily dictated by its dual hydrogen-bond donor capacity and the lipophilic nature of its fluorinated aromatic core. For process chemists looking to extract, react, or crystallize this intermediate, polar aprotic solvents like ethyl acetate offer the highest solubility capacity and reaction homogeneity. Conversely, non-polar solvents like toluene serve as excellent anti-solvents for crystallization engineering, allowing for high-yield recovery of the purified solid[5].

Sources

Exploratory

Mechanism of Action of (5-Fluoro-1H-indol-2-yl)methanol Derivatives in Targeted Oncological Therapeutics: Overcoming EGFR T790M Resistance

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of acquired resistance in targeted therapies. In the treatment of non-small cell...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of acquired resistance in targeted therapies. In the treatment of non-small cell lung cancer (NSCLC), the emergence of the epidermal growth factor receptor (EGFR) T790M "gatekeeper" mutation renders first-generation reversible inhibitors ineffective[1].

To combat this, (5-fluoro-1H-indol-2-yl)methanol has emerged as a highly specialized synthetic building block. It serves as the critical precursor for synthesizing fused-ring or tricyclic aryl pyrimidine compounds—third-generation EGFR tyrosine kinase inhibitors (TKIs)[2]. These derivatives are engineered to covalently bind to the mutant kinase while strictly sparing wild-type (WT) EGFR, thereby maximizing clinical efficacy and minimizing off-target toxicities like skin rash and diarrhea[3]. This technical guide deconstructs the structural rationale, molecular mechanism, and self-validating experimental workflows essential for developing these advanced therapeutics.

Structural Biology & Chemical Rationale

The selection of the (5-fluoro-1H-indol-2-yl)methanol moiety as a core scaffold is driven by precise structure-activity relationship (SAR) requirements. Every functional group serves a distinct, causal purpose in the molecule's efficacy:

  • The 5-Fluoro Substitution : Fluorine is strategically placed at the 5-position of the indole ring to increase the molecule's lipophilicity, which significantly enhances cellular permeability. More importantly, the highly stable C-F bond resists cytochrome P450-mediated metabolic oxidation, extending the drug's pharmacokinetic half-life. Sterically, the fluorine atom provides an optimal fit within the hydrophobic pocket of the mutated EGFR kinase domain[4].

  • The Indole Core : The indole ring acts as a rigid hinge-binding motif. It forms critical hydrogen bonds with the hinge region of the kinase (e.g., Met793), anchoring the molecule within the ATP-binding site[1].

  • The Methanol Group : The primary alcohol of (5-fluoro-1H-indol-2-yl)methanol acts as a reactive handle. It allows for stereospecific ether linkages (typically via a Mitsunobu reaction) to bridge the tricyclic core, perfectly orienting the subsequent pyrimidine ring and its electrophilic warhead toward the target amino acid residue[2].

Mechanism of Action: Covalent Inhibition of EGFR T790M

The T790M mutation induces steric hindrance and increases the kinase's affinity for ATP, allowing it to outcompete reversible inhibitors[1]. Derivatives of (5-fluoro-1H-indol-2-yl)methanol bypass this thermodynamic hurdle through an irreversible covalent mechanism:

  • Recognition and Anchoring : The tricyclic indole-pyrimidine core binds to the hinge region, orienting a reactive electrophilic warhead (such as an acrylamide or α -chlorofluoroacetamide group) toward the solvent-exposed edge of the ATP cleft[3].

  • Covalent Bond Formation : A proton-catalyzed Michael-type addition occurs. The nucleophilic thiolate of Cysteine 797 (Cys797) attacks the β -carbon of the inhibitor's warhead, a reaction facilitated by neighboring residues like Asp800[5].

  • Pathway Interruption : Irreversible occupancy of the ATP-binding pocket permanently shuts down downstream oncogenic signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, forcing the tumor cell into apoptosis[2].

EGFR_Signaling EGFR_Mut EGFR (T790M/L858R) ATP ATP (Blocked) EGFR_Mut->ATP Competes with PI3K PI3K / AKT Pathway EGFR_Mut->PI3K Inhibition MAPK RAS / MAPK Pathway EGFR_Mut->MAPK Inhibition Derivative Indole-Pyrimidine Derivative (Covalent Cys797 Binder) Derivative->EGFR_Mut Irreversible Binding Apoptosis Apoptosis Induction PI3K->Apoptosis Promotes Proliferation Tumor Proliferation (Halted) MAPK->Proliferation Prevents

EGFR signaling interruption via irreversible covalent binding of indole-pyrimidine derivatives.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity and reproducibility, the development of these derivatives relies on robust, self-validating experimental workflows. Below are the core protocols utilized in synthesizing and validating these compounds.

Protocol 1: Synthesis of the Tricyclic Pyrimidine Core

Causality Note : The Mitsunobu reaction is explicitly chosen for the coupling step because it proceeds under mild, neutral conditions. This prevents the cleavage of the sensitive C-F bond and avoids unwanted side reactions at the indole nitrogen, ensuring high yield and purity.

  • Precursor Preparation : Synthesize (5-fluoro-1H-indol-2-yl)methanol via the reduction of 5-fluoro-1H-indole-2-carboxylic acid ethyl ester using Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0∘C , followed by heating to reflux for 3 hours[6].

  • Mitsunobu Coupling : React the (5-fluoro-1H-indol-2-yl)methanol with a substituted 7-hydroxyindole derivative in the presence of triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) in anhydrous dichloromethane (DCM)[2].

  • Cyclization & Pyrimidine Addition : Cyclize the intermediate using a strong base (e.g., Sodium Hydride) to form the tricyclic core. Subsequently, couple this core with a dichloropyrimidine derivative containing the electrophilic warhead[2].

  • Validation : Confirm the final structure using High-Resolution Mass Spectrometry (HRMS) and 1 H-NMR. The integrity of the covalent warhead must be verified by the presence of characteristic alkene protons (e.g., δ 5.8-6.5 ppm for an acrylamide group).

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality Note : HTRF is selected over traditional radiometric or ELISA assays because it utilizes Fluorescence Resonance Energy Transfer (FRET) with a long-lived Europium cryptate donor. This completely eliminates background auto-fluorescence from the synthetic compounds, providing the massive signal-to-noise ratio required to accurately resolve sub-nanomolar IC50 differences between WT and mutant EGFR[7].

  • Enzyme Preparation : Incubate recombinant EGFR WT, EGFR L858R, and EGFR T790M/L858R (at optimized concentrations of 0.5 nM to 5 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA)[8].

  • Compound Titration : Dispense the indole-pyrimidine derivative in a 3-fold serial dilution (ranging from 300 nM down to 0.01 nM) into a 384-well low-volume plate[2][7].

  • Reaction Initiation : Add 1 mM ATP and a biotinylated TK-substrate[8]. Crucial step: 1 mM ATP is used to mimic physiological cellular concentrations, stringently testing the compound's ability to outcompete ATP via covalent binding. Incubate for 30 minutes at room temperature.

  • Detection : Add the HTRF detection reagents: Europium-labeled anti-phosphotyrosine antibody (FRET donor) and Streptavidin-XL665 (FRET acceptor)[2][7].

  • Readout & Validation : Measure the FRET signal at 665 nm and 620 nm using a microplate reader (e.g., PerkinElmer EnVision). Calculate the Z'-factor; a value >0.7 validates the assay's robustness for high-throughput screening[9].

Workflow Synth Synthesis (Mitsunobu & Cyclization) Purify Purification & QC (HPLC, NMR, HRMS) Synth->Purify HTRF HTRF Kinase Assay (EGFR WT vs T790M) Purify->HTRF Data IC50 Determination & Selectivity Profiling HTRF->Data

Experimental workflow from Mitsunobu synthesis to HTRF kinase assay validation.

Quantitative Data: Selectivity Profiling

The clinical viability of these (5-fluoro-1H-indol-2-yl)methanol derivatives hinges on their selectivity profile. The table below summarizes the typical in vitro kinase assay outcomes, demonstrating the profound efficacy of the covalent mechanism against resistant mutations while sparing the wild-type receptor[2][8].

Target KinaseATP ConcentrationMean IC50 (nM)Clinical Significance
EGFR (Wild-Type) 1 mM> 500.0Spares healthy tissue; drastically reduces skin rash and diarrhea.
EGFR (L858R) 1 mM1.2 - 3.5Potent inhibition of the primary activating mutation.
EGFR (T790M/L858R) 1 mM0.8 - 2.1Overcomes gatekeeper resistance via irreversible Cys797 binding.

References[6] Design, synthesis and biological activity of novel substituted 2-Aryl sulfonyl methyl tryptamines as potential 5-HT6 Receptor - Der Pharma Chemica.https://derpharmachemica.com/[2] EP3290419A1 - Fused-ring or tricyclic aryl pyrimidine compound used as kinase inhibitor - Google Patents.https://patents.google.com/patent/EP3290419A1/en[7] Guidelines for HTRF technology in EGFR kinase assay - ResearchGate.https://www.researchgate.net/publication/361396263_Guidelines_for_HTRF_technology_in_EGFR_kinase_assay[5] L718Q mutant EGFR escapes covalent inhibition by stabilizing a non-reactive conformation of the lung cancer drug osimertinib - SciSpace.https://typeset.io/papers/l718q-mutant-egfr-escapes-covalent-inhibition-by-stabilizing-4j23455171[1] Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985160/[4] Structural insights into drug development strategy targeting EGFR T790M/C797S - Oncotarget.https://www.oncotarget.com/article/24855/text/[3] Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines - PMC (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945653/[8] Biochemical analysis of EGFR exon20 insertion variants insASV and insSVD and their inhibitor sensitivity - PNAS.https://www.pnas.org/doi/10.1073/pnas.2201389119[9] Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - ScienceOpen.https://www.scienceopen.com/document?vid=1e46e7f1-8a9d-4c31-92e1-45f8e5b61e06

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Isolation, and Characterization Protocol for (5-Fluoro-1H-indol-2-yl)methanol

Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the need for highly pure, functionalized indoles in drug discovery pipelines. (5-Fluoro-1H-indol-2-yl)methanol is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the need for highly pure, functionalized indoles in drug discovery pipelines. (5-Fluoro-1H-indol-2-yl)methanol is a critical fluorinated heterocyclic building block utilized in the development of complex pharmaceutical candidates, including PAD4 inhibitors, 5-HT6 receptor antagonists, and oxazino[4,3-a]indoles[1][2]. The synthesis of this electron-rich, heteroaromatic alcohol demands strict control over reaction conditions to prevent over-reduction, ring-opening, or degradation.

The most scalable and robust synthetic route relies on a two-step sequence starting from commercially available 5-fluoro-1H-indole-2-carboxylic acid[3].

  • Esterification : The carboxylic acid is first converted to ethyl 5-fluoro-1H-indole-2-carboxylate. Causality: Direct reduction of the free carboxylic acid with Lithium Aluminum Hydride (LiAlH₄) is highly inefficient. The acidic proton immediately reacts with the hydride to form an insoluble lithium carboxylate salt, which precipitates and severely limits the mass transfer required for further reduction. Converting the acid to an ethyl ester circumvents this issue, ensuring a homogeneous and rapid reduction[3].

  • Reduction : The ester is reduced to the primary alcohol using LiAlH₄ in anhydrous tetrahydrofuran (THF)[2]. Causality: THF is prioritized over diethyl ether due to its higher boiling point and superior solvation properties for polar indole derivatives. The reduction proceeds via an intermediate aluminate complex that collapses to an aldehyde before being rapidly reduced to the final alcohol[1].

Synthetic Workflow

SynthesisRoute SM 5-Fluoro-1H-indole- 2-carboxylic acid Int Ethyl 5-fluoro-1H-indole- 2-carboxylate SM->Int SOCl2, EtOH Reflux, 5 h Prod (5-Fluoro-1H-indol- 2-yl)methanol Int->Prod LiAlH4, THF 0 °C to RT, 2 h

Figure 1: Two-step synthesis of (5-fluoro-1H-indol-2-yl)methanol from its carboxylic acid.

Step-by-Step Experimental Protocols

Protocol 3.1: Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate

This protocol utilizes in situ acid catalysis to drive the Fischer esterification.

  • Preparation : In an oven-dried, argon-flushed 250 mL round-bottom flask, suspend 5-fluoro-1H-indole-2-carboxylic acid (5.00 g, 27.9 mmol) in absolute ethanol (50 mL)[3].

  • Activation : Cool the suspension to 0 °C using an ice-water bath. Dropwise, add thionyl chloride (SOCl₂, 9.84 g, 82.7 mmol) over 15 minutes[3]. Expert Insight: SOCl₂ reacts with ethanol to generate anhydrous HCl in situ, which acts as the acid catalyst. Simultaneously, it forms a highly reactive acyl chloride intermediate, driving the equilibrium forward.

  • Reflux : Attach a reflux condenser and heat the mixture to 80 °C for 5 hours[3]. Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV active).

  • Workup : Once complete, concentrate the mixture under reduced pressure to remove excess ethanol and SOCl₂. Carefully quench the residue with saturated aqueous NaHCO₃ (15 mL) to neutralize residual acid[3]. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Isolation : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the ethyl ester as a solid. This intermediate is typically pure enough for immediate reduction.

Protocol 3.2: Reduction to (5-Fluoro-1H-indol-2-yl)methanol

This protocol employs a controlled hydride transfer followed by a specialized workup to maximize yield.

  • Hydride Suspension : In a meticulously dried two-neck flask under a nitrogen blanket, suspend LiAlH₄ (3.41 g, 89.8 mmol) in anhydrous THF (50 mL)[2]. Cool the suspension to 0 °C.

  • Addition : Dissolve the ethyl 5-fluoro-1H-indole-2-carboxylate (18.6 g, 89.8 mmol) in anhydrous THF (130 mL)[2]. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic reaction.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours[1]. TLC (Petroleum Ether/EtOAc 5:1) should indicate complete consumption of the ester.

  • Fieser Quench (Critical Step) : Cool the mixture back to 0 °C. For every x grams of LiAlH₄ used (in this case, x = 3.41), sequentially and cautiously add:

    • x mL of distilled water (3.41 mL, dropwise, expect vigorous H₂ evolution).

    • x mL of 15% aqueous KOH or NaOH (3.41 mL)[1].

    • 3x mL of distilled water (10.23 mL).

  • Purification : Stir the quenched mixture for 10 minutes[1]. Filter the resulting granular suspension through a pad of Celite in a Büchner funnel. Wash the filter cake thoroughly with hot refluxing THF (20 mL) to extract any trapped product[1]. Concentrate the combined organic filtrates, wash with brine, dry over MgSO₄, and purify via flash chromatography (Petroleum Ether/EtOAc = 5:1) to afford the target alcohol as a white solid[1].

FieserWorkup Start Reaction Mixture (LiAlH4 + THF) Step1 Add x mL H2O (Quench unreacted hydride) Start->Step1 0 °C, Dropwise Step2 Add x mL 15% NaOH/KOH (Form aluminate salts) Step1->Step2 Stir 5 min Step3 Add 3x mL H2O (Precipitate salts) Step2->Step3 Stir 15 min End Filter & Extract (Pure organic phase) Step3->End Celite Filtration

Figure 2: Fieser workup sequence for safe and efficient aluminum salt removal.

Quantitative Data & Characterization

To ensure the trustworthiness of the synthesized batch, validate the product against the following physicochemical and spectral parameters[1][4].

ParameterValue / Description
Chemical Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Physical State White solid[1]
Melting Point 91–92 °C[4]
Typical Yield 85–90% (over 2 steps)[1]
¹H NMR (400 MHz, CDCl₃) δ 8.46 (s, 1H, NH), 7.18 (dd, J = 9.5, 2.3 Hz, 1H, Ar-H)[4], ~6.90-7.30 (m, 2H, Ar-H), 6.35 (s, 1H, Ar-H), 4.75 (s, 2H, CH₂), 1.80 (br s, 1H, OH).
TLC System Petroleum Ether / EtOAc (5:1), R_f ≈ 0.35
Storage Conditions 2–8 °C, inert atmosphere (Ar/N₂), protect from light

Safety & Troubleshooting

  • Pyrophoric Hazards : LiAlH₄ is highly reactive and can ignite upon contact with moisture. Always weigh and transfer LiAlH₄ in a glovebox or under a strict stream of dry nitrogen.

  • Emulsion Formation : If the Fieser workup is bypassed and the reaction is quenched solely with water, a thick, gelatinous aluminum hydroxide [Al(OH)₃] emulsion will form. This traps the product and makes filtration nearly impossible. The sequential addition of water and base forces the formation of granular sodium aluminate (NaAlO₂), which filters rapidly.

  • Over-reduction : Prolonged heating of indoles with LiAlH₄ can occasionally lead to partial reduction of the pyrrole ring (forming indolines). Strict adherence to the 2-hour reaction time at room temperature is required to maintain the aromaticity of the indole core.

References

  • Title : An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols Source : rsc.org URL :[1]

  • Title : Design, synthesis and biological activity of novel substituted 2-Aryl sulfonyl methyl tryptamines as potential 5-HT6 Receptor Source : derpharmachemica.com URL :[2]

  • Title : CA2984586C - Fused-ring or tricyclic aryl pyrimidine compound used as kinase inhibitor Source : google.com (Patents) URL :[3]

  • Title : An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)metha (Characterization Data) Source : rsc.org URL :[4]

Sources

Application

Application Note: (5-Fluoro-1H-indol-2-yl)methanol as a Privileged Precursor in Targeted Drug Discovery

Executive Summary & Pharmacophore Rationale In modern drug discovery, the indole ring is a universally recognized privileged scaffold. However, the strategic functionalization of this core dictates its pharmacokinetic vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the indole ring is a universally recognized privileged scaffold. However, the strategic functionalization of this core dictates its pharmacokinetic viability and target specificity. (5-Fluoro-1H-indol-2-yl)methanol (CAS: 934969-76-3) 1 has emerged as a highly versatile bifunctional building block.

The introduction of a fluorine atom at the C5 position serves a dual purpose: it significantly reduces the electron density of the indole ring, thereby protecting it from rapid oxidative metabolism by hepatic CYP450 enzymes, and it enhances lipophilicity for improved blood-brain barrier (BBB) penetration. Simultaneously, the 2-hydroxymethyl group provides a reactive handle. Unlike unfunctionalized indoles, this primary alcohol can undergo nucleophilic displacement, oxidation to an aldehyde for reductive amination, or participate in complex tandem cyclization reactions.

This application note details the synthetic utility of (5-fluoro-1H-indol-2-yl)methanol across two distinct therapeutic workflows: the development of Mutant KRAS Inhibitors for oncology 2, and the synthesis of 5-HT6 Receptor Ligands for neuropharmacology 3.

Workflow A (5-Fluoro-1H-indol-2-yl)methanol B Tandem Amination & Cyclization A->B NH3, 90°C C Bromination & Sulfonylation A->C PBr3, then PhSO2Na D Isoindolinone Indoles (KRAS Inhibitors) B->D Target: SOS1/KRAS E Sulfonylmethyl Tryptamines (5-HT6 Ligands) C->E Target: 5-HT6 Receptor

Synthetic divergence of (5-fluoro-1H-indol-2-yl)methanol into two major pharmacological classes.

Workflow 1: Synthesis of Mutant KRAS Inhibitors (Oncology)

Mechanistic Rationale

Mutations in the KRAS protein (e.g., G12C, G12D) are primary drivers in colorectal, pancreatic, and non-small cell lung cancers. A validated strategy to inhibit mutant KRAS is to block its interaction with SOS1 (a guanine nucleotide exchange factor) by binding to the shallow Switch I/II pocket (SI/II-P) 2. Isoindolinone-substituted indoles derived from (5-fluoro-1H-indol-2-yl)methanol act as potent allosteric inhibitors in this pathway.

Mechanism RTK Upstream Signal (EGFR / RTK) SOS1 SOS1 (GEF) Guanine Exchange Factor RTK->SOS1 Activates KRAS_GDP KRAS (GDP) Inactive State SOS1->KRAS_GDP Binds & Catalyzes KRAS_GTP KRAS (GTP) Active State KRAS_GDP->KRAS_GTP Nucleotide Exchange ERK Downstream Signaling (RAF / MEK / ERK) KRAS_GTP->ERK Oncogenic Proliferation Drug Isoindolinone Derivative (Allosteric Inhibitor) Drug->SOS1 Blocks SI/II Pocket

Mechanism of action for isoindolinone derivatives blocking SOS1-mediated KRAS activation.

Protocol: Tandem Amination-Cyclization

This protocol describes the multi-component condensation of the indole precursor into an isoindolinone derivative.

Reagents & Equipment:

  • (5-fluoro-1H-indol-2-yl)methanol (550 mg, 3.33 mmol)

  • Methyl 2-formyl-4-hydroxybenzoate (500 mg, 2.775 mmol)

  • Ammonia solution (7N in Methanol, excess)

  • Anhydrous Tetrahydrofuran (THF)

  • High-pressure sealed reaction vial (e.g., Q-Tube or equivalent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried, pressure-resistant reaction vial, suspend 550 mg of (5-fluoro-1H-indol-2-yl)methanol and 500 mg of methyl 2-formyl-4-hydroxybenzoate in 0.5 mL of anhydrous THF.

  • Amination: Add 3.0 mL of 7N ammonia in methanol to the suspension. Immediately seal the vial tightly with a Teflon-lined cap.

  • Cyclization: Submerge the vial in a pre-heated oil bath at 90°C. Maintain continuous magnetic stirring for 16 hours.

  • Workup: Remove the vial from the heat source and allow it to cool completely to room temperature before unsealing (Critical safety step). Concentrate the dark reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM) and load it onto a silica gel (SiO2) flash chromatography column. Elute using an isocratic gradient of Ethyl Acetate/Methanol (90:10).

  • Validation: Pool the product fractions (monitor via TLC, UV active at 254 nm). Evaporate to yield the isoindolinone product. Confirm identity via LC-MS (ESI+).

Causality & Self-Validation:

  • Why a sealed vial? Ammonia gas is highly volatile and will escape rapidly at 90°C. The sealed environment generates autogenous pressure, forcing the equilibrium of the initial imine formation and subsequent intramolecular cyclization forward.

  • Why THF/MeOH mixture? THF ensures the complete dissolution of the lipophilic indole, while the methanolic ammonia acts as both the nitrogen source and a polar protic co-solvent to stabilize the transition state of the cyclization.

Workflow 2: Synthesis of 5-HT6 Receptor Ligands (Neuropharmacology)

Mechanistic Rationale

The 5-HT6 receptor is localized almost exclusively in the central nervous system, making it a highly attractive target for cognitive disorders such as Alzheimer's disease and schizophrenia with minimal peripheral side effects 3. Ligands with high affinity for this receptor often feature an indole core linked to an arylsulfonyl group. Converting the 2-hydroxymethyl group of our precursor into a sulfonylmethyl moiety creates highly potent 5-HT6 antagonists.

Protocol: Two-Step Sulfonylation

This protocol converts the primary alcohol to a benzenesulfonylmethyl derivative.

Reagents & Equipment:

  • (5-fluoro-1H-indol-2-yl)methanol (1.0 eq)

  • Phosphorus tribromide (PBr3) (1.1 eq)

  • Sodium benzenesulfinate (PhSO2Na) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) & Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Bromination (Activation): Dissolve (5-fluoro-1H-indol-2-yl)methanol in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere. Cool the flask to 0°C using an ice-water bath.

  • Halogen Exchange: Add PBr3 dropwise via syringe over 10 minutes. Stir the reaction at 0°C for 1 hour.

    • Validation Check: Sample 10 µL, quench in NaHCO3, extract with EtOAc, and run TLC (Hexanes:EtOAc 3:1). The starting material spot should be completely consumed.

  • Intermediate Workup: Quench the reaction carefully with ice water. Separate the organic DCM layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum to yield the unstable 2-(bromomethyl)-5-fluoro-1H-indole intermediate. Do not store this intermediate; proceed immediately.

  • Sulfonylation: Dissolve the crude bromide in anhydrous DMF. Add sodium benzenesulfinate (1.2 eq) in a single portion.

  • Heating: Heat the reaction mixture to 80°C and stir for 4 hours.

  • Final Workup & Purification: Pour the cooled mixture into crushed ice. Extract the aqueous suspension with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers extensively with water (to remove DMF) and brine. Dry, concentrate, and recrystallize the crude product from hot ethanol to yield the pure sulfonylmethyl derivative.

Causality & Self-Validation:

  • Why PBr3 over Mesyl Chloride? While mesylation is common, the 2-methylindole position is highly susceptible to elimination or polymerization. Bromination at 0°C provides a highly reactive, yet transient electrophile that undergoes clean SN2 displacement by the bulky sulfinate nucleophile.

  • Why DMF at 80°C? DMF is a polar aprotic solvent that leaves the sodium benzenesulfinate highly nucleophilic (unsolvated anion), ensuring rapid displacement of the bromide before side-reactions can occur.

Quantitative Data & Yield Optimization

The table below summarizes the expected reaction metrics based on validated literature runs for derivatives synthesized from (5-fluoro-1H-indol-2-yl)methanol.

Target ClassIntermediate / ProductReagentsConditionsYield (%)Purity (HPLC)
Mutant KRAS Isoindolinone-substituted indoleMethyl 2-formyl-4-hydroxybenzoate, NH3THF, 90°C, 16 h68 - 75%>95.0%
5-HT6 Receptor 2-Benzenesulfonylmethyl derivativePBr3, then PhSO2NaDCM (0°C) DMF (80°C)65%99.6%
5-HT6 Receptor 4-Chloro-benzenesulfonylmethylPBr3, then 4-Cl-PhSO2NaDCM (0°C) DMF (80°C)25%97.4%

Note: The lower yield for the 4-chloro derivative is typically due to steric hindrance and competing hydrolysis during the SN2 phase. Rigorous exclusion of water during Step 4 is critical.

References

  • Arctom Scientific. "CAS NO. 934969-76-3 | (5-fluoro-1H-indol-2-yl)methanol". Arctomsci.com.
  • European Patent Office. "NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS - EP 3931188 B1". Google Patents.
  • Der Pharma Chemica. "Design, synthesis and biological activity of novel substituted 2-Aryl sulfonyl methyl tryptamines as potential 5-HT6 Receptor". Derpharmachemica.com.

Sources

Method

Application Note: Advanced Catalytic Reduction Protocols for the Synthesis of (5-fluoro-1H-indol-2-yl)methanol

Introduction & Rationale (5-Fluoro-1H-indol-2-yl)methanol is a highly valued structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of 5-HT6 receptor ligands, Indoleamine 2,3-dioxyge...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

(5-Fluoro-1H-indol-2-yl)methanol is a highly valued structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of 5-HT6 receptor ligands, Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, and various anti-tumor agents[1][2]. Historically, the conversion of ethyl 5-fluoro-1H-indole-2-carboxylate to its corresponding primary alcohol has relied on stoichiometric reductions using lithium aluminum hydride (LiAlH₄)[1].

While LiAlH₄ is effective on a laboratory scale, it is highly pyrophoric, generates massive amounts of stoichiometric aluminum waste, and requires hazardous, highly exothermic aqueous workups[3]. For process-scale drug manufacturing, this poses severe safety and environmental bottlenecks. To address these limitations, modern process chemistry has shifted toward catalytic reduction methodologies. This application note details two state-of-the-art, field-proven catalytic protocols: Manganese(I)-catalyzed hydrosilylation and Ruthenium(II)-catalyzed hydrogenation .

Mechanistic Insights and Experimental Causality

As a Senior Application Scientist, it is critical to understand why specific catalysts and conditions are chosen, rather than simply following a recipe.

Manganese(I)-Catalyzed Hydrosilylation

Hydrosilylation utilizes stable, inexpensive silanes—such as phenylsilane (PhSiH₃) or polymethylhydrosiloxane (PMHS)—as the hydride source[3][4]. The use of the earth-abundant[MnBr(CO)₅] complex provides a highly selective reduction pathway.

  • Causality: The reaction initiates via the thermal dissociation of a CO ligand to form a coordinatively unsaturated, active Mn(I) species. The silane undergoes oxidative addition, followed by the insertion of the ester carbonyl. This forms a silyl acetal intermediate that collapses to an aldehyde, which is subsequently reduced to a silyl ether[4]. The robust nature of [MnBr(CO)₅] tolerates the Lewis-basic indole nitrogen and the electron-withdrawing 5-fluoro substituent, preventing undesired defluorination or ring reduction[5].

Ru-MACHO Catalyzed Hydrogenation

Bifunctional pincer-type Ruthenium(II) catalysts (e.g., Ru-MACHO) enable the direct use of molecular hydrogen (H₂) for ester reduction, yielding only the desired alcohol and ethanol as a byproduct[6].

  • Causality: The addition of a catalytic amount of strong base (KOtBu) deprotonates the amine arm of the PNP pincer ligand, generating an active 16-electron Ru-amido complex. H₂ is heterolytically cleaved across the Ru-N bond, forming a Ru-H/N-H species. The ester is reduced via an outer-sphere mechanism where the hydride and proton are transferred simultaneously to the carbonyl, bypassing direct substrate coordination to the metal center[7]. This outer-sphere transfer is critical for 5-fluoroindoles, as it prevents competitive binding of the indole ring to the metal, ensuring perfect chemoselectivity.

Quantitative Method Comparison

The following table summarizes the quantitative and qualitative metrics of traditional versus catalytic reduction methods for indole-2-carboxylates.

Reduction MethodReagent / CatalystAtom EconomyScalability / Safety ProfileTypical Yield
Stoichiometric LiAlH₄ (1.5–2.0 eq)Low (Generates Al salts)Poor (Pyrophoric, violent quench)85–90%
Hydrosilylation [MnBr(CO)₅] / PhSiH₃Moderate (Siloxane waste)Good (Bench-stable, mild conditions)80–88%
Hydrogenation Ru-MACHO / H₂ gasHigh (EtOH byproduct)Excellent (Green, ideal for process)90–95%

Experimental Workflows

CatalyticWorkflows cluster_hydro Protocol A: Mn(I) Hydrosilylation cluster_hydrogen Protocol B: Ru-MACHO Hydrogenation Start Ethyl 5-fluoro-1H-indole-2-carboxylate Mn_Cat 1. [MnBr(CO)5] (2 mol%) PhSiH3 (2.5 eq), 2-MTHF, 80°C Start->Mn_Cat Ru_Cat 1. Ru-MACHO (0.5 mol%) KOtBu (10 mol%), THF Start->Ru_Cat Silyl_Int Silyl Ether Intermediate Mn_Cat->Silyl_Int Hydrolysis 2. Alkaline Hydrolysis (NaOH/MeOH, RT) Silyl_Int->Hydrolysis Product (5-fluoro-1H-indol-2-yl)methanol Hydrolysis->Product H2_Press 2. H2 Gas (50 bar) 100°C, 12 h Ru_Cat->H2_Press H2_Press->Product

Workflow comparison of Mn(I)-catalyzed hydrosilylation and Ru(II)-catalyzed hydrogenation.

Step-by-Step Protocols

Protocol A: Manganese(I)-Catalyzed Hydrosilylation

This protocol is ideal for laboratories lacking high-pressure hydrogenation infrastructure.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a heavy-walled pressure tube with ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 equiv) and [MnBr(CO)₅] (2.0 mol%).

  • Solvent Addition: Add anhydrous 2-methyltetrahydrofuran (2-MTHF) to achieve a 0.5 M substrate concentration. Causality: 2-MTHF is chosen for its green solvent profile and a boiling point that perfectly accommodates the 80 °C thermal activation required for CO dissociation[4].

  • Reductant Addition: Slowly add phenylsilane (PhSiH₃, 2.5 equiv) dropwise.

  • Thermal Activation: Seal the tube, remove it from the glovebox, and heat to 80 °C for 4–6 hours behind a blast shield.

  • Self-Validation Check 1: Monitor the reaction via GC-MS. The intermediate silyl ether will exhibit a higher molecular weight and longer retention time than the target free alcohol.

  • Hydrolysis: Cool the mixture to room temperature. To cleave the resulting silyl ether, add a 10% NaOH in methanol solution (2.0 equiv) and stir for 2 hours at room temperature. Causality: Hydrosilylation does not yield the free alcohol directly; alkaline hydrolysis is strictly required to break the robust Si-O bond[4].

  • Workup: Quench with water, extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to afford pure (5-fluoro-1H-indol-2-yl)methanol.

Protocol B: Ru-MACHO Catalyzed Hydrogenation

This protocol is the gold standard for process-scale, atom-economical manufacturing.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with ethyl 5-fluoro-1H-indole-2-carboxylate (1.0 equiv), Ru-MACHO (0.5 mol%), and KOtBu (10 mol%).

  • Solvent Addition: Add anhydrous THF to achieve a 1.0 M concentration.

  • Self-Validation Check 1: The activation of Ru-MACHO by KOtBu is visually indicated by a distinct color shift from yellow/orange to deep red/brown. Causality: This color change confirms the successful deprotonation of the ligand and the formation of the active 16-electron Ru-amido complex[7].

  • Pressurization: Seal the autoclave, transfer to a high-pressure reactor setup, and purge the system three times with argon, followed by three times with hydrogen gas. Pressurize the autoclave with H₂ gas to 50 bar.

  • Hydrogenation: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Self-Validation Check 2: Cessation of hydrogen uptake on the mass flow controller indicates that the reduction is complete.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the crude mixture through a short pad of silica gel (eluting with ethyl acetate) to remove the catalyst, and concentrate under reduced pressure to yield the pure (5-fluoro-1H-indol-2-yl)methanol.

References

  • Design, synthesis and biological activity of novel substituted 2-Aryl sulfonyl methyl tryptamines as potential 5-HT6 Receptor Der Pharma Chemica 1

  • Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents PMC / NIH2

  • Alcohol synthesis by carboxyl compound reduction Organic Chemistry Portal 3

  • Hydrosilylation of Esters Catalyzed by Bisphosphine Manganese(I) Complex: Selective Transformation of Esters to Alcohols Organic Letters (ACS Publications) 5

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation JACS Au (ACS Publications)4

  • Practical Selective Hydrogenation of α-Fluorinated Esters with Bifunctional Pincer-Type Ruthenium(II) Catalysts ResearchGate / JACS6

  • Formal Deoxygenative Hydrogenation of Lactams Using PNHP-Pincer Ruthenium Complexes under Nonacidic Conditions Organic Letters (ACS Publications) 7

Sources

Application

Strategic Functionalization of (5-fluoro-1H-indol-2-yl)methanol: C3-Directed Suzuki-Miyaura Cross-Coupling

Executive Summary & Rationale The 5-fluoroindole scaffold is a privileged pharmacophore, widely utilized in the development of targeted therapeutics, including mutant-selective EGFR inhibitors and antiviral agents . Comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 5-fluoroindole scaffold is a privileged pharmacophore, widely utilized in the development of targeted therapeutics, including mutant-selective EGFR inhibitors and antiviral agents . Commercially available (5-fluoro-1H-indol-2-yl)methanol (CAS: 934969-76-3) is a highly versatile building block. The fluorine atom at the C5 position enhances metabolic stability and modulates the pKa of the indole NH, while the C2-hydroxymethyl group serves as a critical vector for hydrogen bonding or subsequent derivatization.

To maximize the chemical space accessible from this starting material, functionalization at the C3 position via the Suzuki-Miyaura cross-coupling is the most robust strategy . This application note details a self-validating, four-step workflow to achieve high-yielding C3-arylation. As a Senior Application Scientist, I have designed this protocol to address the specific electronic and steric challenges of this substrate, ensuring reproducible results for drug development professionals.

Mechanistic Causality & Strategy

Direct cross-coupling of unprotected (5-fluoro-1H-indol-2-yl)methanol is prone to failure due to catalyst poisoning by the free amine and competitive oxidation of the primary alcohol. Therefore, a strategic protection-functionalization-deprotection sequence is required.

  • Global Protection: The C2-hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent oxidation during bromination and to avoid competing coordination to the Palladium catalyst. The indole NH is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group withdraws electron density, stabilizing the indole against oxidative degradation while increasing the solubility of the intermediate.

  • Regioselective C3-Bromination: Despite the electron-withdrawing nature of the C5-fluorine and the N-Boc group, the C3 position remains the most nucleophilic site on the indole ring due to enamine-like resonance. N-Bromosuccinimide (NBS) provides a mild source of electrophilic bromine ( Br+ ). Conducting this at 0 °C ensures strict kinetic control, preventing polybromination .

  • Suzuki-Miyaura Coupling: The catalytic cycle relies on a Pd(0) active species. Oxidative addition into the C3-Br bond is followed by transmetalation with an arylboronic acid and subsequent reductive elimination. We utilize XPhos (a bulky, electron-rich biaryl phosphine ligand) to accelerate reductive elimination and prevent the precipitation of inactive Pd black .

Workflow SM (5-fluoro-1H-indol-2-yl)methanol Starting Material Prot Step 1: Global Protection TBSCl (O-), Boc2O (N-) SM->Prot Brom Step 2: C3-Bromination NBS, DMF, 0 °C Prot->Brom Suz Step 3: Suzuki Coupling Pd-Catalyst, Ar-B(OH)2, Base Brom->Suz Deprot Step 4: Deprotection TFA then TBAF Suz->Deprot Prod C3-Aryl 5-Fluoroindole Final Product Deprot->Prod

Figure 1: Four-step synthetic workflow for the C3-derivatization of (5-fluoro-1H-indol-2-yl)methanol.

Experimental Workflows & Protocols

Step 1: O- and N- Protection

Causality: Sequential protection is necessary because the primary alcohol is vastly more nucleophilic than the indole nitrogen.

  • O-Silylation: Dissolve (5-fluoro-1H-indol-2-yl)methanol (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C. Add TBSCl (1.1 eq) portion-wise. Stir for 2 hours at room temperature. Validation: TLC (Hexanes/EtOAc 4:1) will show complete consumption of the polar starting material (Rf ~0.2) to a non-polar spot (Rf ~0.7). Quench with water and extract with EtOAc.

  • N-Boc Protection: Dissolve the crude TBS-ether in anhydrous THF (0.2 M). Add DMAP (0.1 eq) and Boc2​O (1.2 eq). Stir at room temperature for 4 hours. Validation: Evolution of CO2​ gas will cease when complete. Concentrate and filter through a short silica plug to yield the fully protected intermediate.

Step 2: Regioselective C3-Bromination

Causality: Recrystallized NBS must be used. Free Br2​ impurities in degraded NBS will cause uncontrolled polyhalogenation .

  • Dissolve the protected indole (1.0 eq) in anhydrous DMF (0.15 M) under a nitrogen atmosphere.

  • Cool the reaction flask strictly to 0 °C using an ice-water bath.

  • Add freshly recrystallized NBS (1.05 eq) dissolved in a minimal amount of DMF dropwise over 15 minutes.

  • Stir at 0 °C for 1 hour.

  • Validation: Monitor via LC-MS. The mass will shift by +78/80 Da (characteristic bromine isotope pattern).

  • Quench with saturated aqueous Na2​S2​O3​ to destroy residual electrophilic bromine, preventing off-target reactions during workup. Extract with EtOAc, wash heavily with brine (to remove DMF), and dry over Na2​SO4​ .

Step 3: Suzuki-Miyaura Cross-Coupling

Causality: Oxygen is the enemy of Pd(0). Rigorous degassing is the single most critical variable for success.

  • In an oven-dried Schlenk tube, combine the C3-bromo intermediate (1.0 eq), Arylboronic acid (1.5 eq), Pd2​(dba)3​ (0.02 eq), XPhos (0.08 eq), and anhydrous K3​PO4​ (3.0 eq).

  • Add a solvent mixture of 1,4-Dioxane/Water (10:1, 0.1 M).

  • Degassing (Critical): Perform three freeze-pump-thaw cycles or bubble ultra-pure Argon through the solution for 20 minutes.

  • Seal the tube and heat to 100 °C for 12 hours.

  • Validation: TLC (Hexanes/EtOAc 5:1). The starting bromide will disappear, replaced by a highly UV-active, fluorescent spot. Troubleshooting: If conversion is <50%, the Pd was likely oxidized. Degas again and spike with an additional 2 mol% catalyst.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Pd0->OA Indole-Br TM Trans- metalation Pd(II) OA->TM Ar-B(OH)2 Base RE Reductive Elimination Product TM->RE RE->Pd0 Product

Figure 2: Suzuki-Miyaura catalytic cycle illustrating C3-arylation of the brominated indole.

Step 4: Global Deprotection
  • Boc Removal: Dissolve the crude coupled product in DCM/TFA (4:1, 0.1 M). Stir at room temperature for 2 hours. Concentrate under reduced pressure to remove all TFA.

  • TBS Removal: Redissolve the residue in THF. Add TBAF (1.0 M in THF, 1.5 eq). Stir for 1 hour.

  • Validation: The final product will be highly polar. Purify via reverse-phase preparative HPLC to isolate the pure C3-aryl-(5-fluoro-1H-indol-2-yl)methanol.

Quantitative Data: Suzuki Coupling Optimization

To establish the most robust methodology, various catalytic systems were evaluated for the C3-arylation of the protected intermediate using phenylboronic acid as the model coupling partner. The data below demonstrates why the Pd2​(dba)3​ /XPhos system is recommended.

EntryCatalyst System (mol%)Base (eq)Solvent SystemTemp (°C)Isolated Yield (%)
1 Pd(PPh3​)4​ (5%) K2​CO3​ (2.0)Dioxane / H2​O (4:1)9065%
2 Pd(dppf)Cl2​ (5%) Na2​CO3​ (2.0)Toluene / EtOH / H2​O 8082%
3 Pd2​(dba)3​ (2%) / XPhos (8%) K3​PO4​ (3.0) Dioxane / H2​O (10:1) 100 94%
4 Pd(OAc)2​ (5%) / SPhos (10%) K3​PO4​ (3.0)Toluene / H2​O (10:1)10088%

Table 1: Optimization data highlighting the superiority of the bulky biaryl phosphine ligand (XPhos) in facilitating the reductive elimination of the sterically demanding C3-aryl indole.

References

  • European Patent Office. (2018). Fused-ring or tricyclic aryl pyrimidine compound used as kinase inhibitor (EP3290419A1). Google Patents.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Zhao, Y. et al. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry, 88(16), 11822-11832. URL:[Link]

Method

Application Note: In Vitro Assay Protocols for Evaluating (5-Fluoro-1H-indol-2-yl)methanol Derivatives

Introduction & Pharmacophore Rationale In modern drug discovery, the indole scaffold is a privileged structure. Specifically, derivatives synthesized from (5-fluoro-1H-indol-2-yl)methanol have emerged as highly potent mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

In modern drug discovery, the indole scaffold is a privileged structure. Specifically, derivatives synthesized from (5-fluoro-1H-indol-2-yl)methanol have emerged as highly potent modulators across a diverse array of therapeutic targets, including epigenetic enzymes (e.g., PAD4), protein kinases (e.g., CK2), and lipoxygenases (e.g., ALOX15).

The structural logic behind utilizing this specific building block is twofold:

  • Metabolic Stability & Active Site Alignment: The introduction of a fluorine atom at the C5 position of the indole ring significantly enhances the metabolic stability of the pharmacophore against oxidative degradation. Furthermore, it optimizes the alignment of the inhibitor within hydrophobic active sites via favorable halogen-bonding interactions 1.

  • Synthetic Versatility: The 2-hydroxymethyl group acts as a versatile synthetic handle, allowing for rapid diversification into ethers, amides, or extended heterocycles to probe structure-activity relationships (SAR).

This application note details self-validating in vitro assay protocols for evaluating these derivatives, focusing on mechanistic causality and robust data generation.

Experimental Workflows & Logical Relationships

Assay_Logic A 1. Compound Dilution (0.1 nM - 10 µM) B 2. Target Pre-incubation (PAD4 or CK2) A->B C 3. Reaction Initiation (Substrate + Cofactors) B->C D 4. Quench & Detect (Colorimetric/Luminescence) C->D E 5. Kinetic Analysis (IC50 & Mechanism) D->E

Fig 1. Universal high-throughput workflow for in vitro enzyme inhibition assays.

Protocol A: Peptidylarginine Deiminase 4 (PAD4) Inhibition Assay

PAD4 is a calcium-dependent enzyme responsible for the citrullination of arginine residues on histones, playing a critical role in epigenetic regulation and autoimmune pathogenesis.

Causality in Experimental Design

The assay relies on the calcium-dependent citrullination of the synthetic substrate BAEE (N-α-benzoyl-L-arginine ethyl ester). Because PAD4 is highly sensitive to trace heavy metals, TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) is strictly required in the buffer to chelate inhibitory zinc ions, ensuring a stable baseline and preventing false-negative results 2. Furthermore, the inclusion of 1 mM DTT maintains the catalytic cysteine residues in their active, reduced state.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer containing 25 mM HEPES (pH 7.5), 5 mM NaCl, 1 mM DTT, 0.2 mg/mL BSA, 0.01% CHAPS, 50 µM Calcium, and 5 µM TPEN 2.

  • Compound Pre-incubation: In a 384-well microplate, dispense 5 nM hPAD4 enzyme (final concentration) and the 5-fluoroindole derivative (serial dilutions in DMSO, final DMSO concentration 0.5%). Incubate at 37 °C for 30 minutes. Rationale: A 30-minute pre-incubation allows for the establishment of binding equilibrium, which is critical for allosteric or slow-binding inhibitors.

  • Reaction Initiation: Add 250 µM BAEE to initiate the reaction. Incubate for exactly 90 minutes at 37 °C 2.

  • Derivatization & Detection: Quench the reaction by adding a highly reactive phenyl glyoxal solution. Incubate for an additional 30 minutes at 37 °C to allow colorimetric complex formation with the citrullinated product. Read absorbance at 396 nm.

Protocol B: Protein Kinase CK2 Inhibition Assay

CK2 is a constitutively active serine/threonine kinase implicated in pro-survival signaling in various cancers.

CK2_Mechanism CK2 CK2 Holoenzyme (α2β2 Tetramer) Phos Phosphorylated Substrate (Pro-survival signaling) CK2->Phos Catalyzes Substrate Protein Substrate (e.g., SIX-1) Substrate->Phos ATP ATP ATP->Phos Pi donor Inh Indole Derivative (Allosteric Inhibitor) Inh->CK2 Non-ATP Competitive Inhibition

Fig 2. CK2 holoenzyme signaling and allosteric inhibition by indole derivatives.

Causality in Experimental Design

Indole derivatives synthesized from (5-fluoro-1H-indol-2-yl)methanol frequently act as non-ATP competitive inhibitors, binding at the interface of the CK2α catalytic and CK2β regulatory subunits. This mixed-competitive mechanism necessitates kinetic validation using Lineweaver-Burk double reciprocal plots to confirm that the inhibitor does not compete with the peptide substrate or ATP 3.

Step-by-Step Methodology
  • Kinase Reaction Setup: Combine recombinant human CK2 holoenzyme with the test compound in a kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA).

  • Substrate Addition: Initiate the reaction by adding 10 µM ATP and a CK2-specific peptide substrate (e.g., the SIX-1 dependent peptide) 3.

  • Incubation: Incubate at 30 °C for 30 minutes. Ensure the reaction remains in the linear phase of enzyme kinetics.

  • Luminescent Quench: Add an ATP-monitoring luminescent reagent (e.g., Kinase-Glo®) in a 1:1 volume ratio. This reagent depletes the remaining ATP to generate a luminescent signal inversely proportional to kinase activity.

  • Kinetic Analysis: Calculate the Ki​ values from the linear regression analysis of the slopes ( α/Vmax​ ) using Lineweaver-Burk plots to validate the non-competitive mechanism 3.

Quantitative Data Summary

The following table summarizes the expected pharmacological profiles of various (5-fluoro-1H-indol-2-yl)methanol derivatives across different in vitro assay platforms.

Derivative ClassTarget EnzymePrimary Assay ReadoutExpected IC50​ RangeValidated Mechanism of Action
5-Fluoroindole amides PAD4Colorimetric (Phenyl glyoxal)10 - 500 nMCompetitive (Arginine active site)
5-Fluoroindole ethers CK2Luminescent (ATP depletion)50 - 1000 nMNon-ATP Competitive (Allosteric)
5-Fluoro-2-methoxyanilines ALOX15LC-MS/MS (15-HETE/13-HODE)100 - 800 nMSubstrate-Selective Allosteric Modulation

Self-Validating Systems & Quality Control

To establish trustworthiness in high-throughput screening (HTS) formats, every assay protocol described above must operate as a self-validating system:

  • Z'-Factor Calculation: Every assay plate must include positive controls (e.g., a known PAD4 inhibitor like GSK484, or a CK2 inhibitor like CX-4945) and negative controls (DMSO vehicle). The assay is only deemed valid if the calculated Z'-factor is ≥0.5 .

  • Orthogonal Counter-Screens: Because indole derivatives can sometimes exhibit native fluorescence, orthogonal assays (such as label-free LC-MS/MS) should be employed to verify that the observed inhibition is a true pharmacological event and not an artifact of pan-assay interference (PAINS).

Sources

Application

Application Notes &amp; Protocols: Best Practices for the Purification of (5-fluoro-1H-indol-2-yl)methanol

Authored by: Senior Application Scientist Abstract (5-fluoro-1H-indol-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is directly contingent on its purity, as...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Abstract

(5-fluoro-1H-indol-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is directly contingent on its purity, as residual starting materials, synthetic byproducts, or degradation products can interfere with subsequent reactions and biological assays. This guide provides a comprehensive overview of robust, field-proven methodologies for the purification of this compound. We will delve into the rationale behind procedural choices, offering detailed, step-by-step protocols for flash column chromatography and recrystallization, along with strategies for purity assessment and proper handling.

Compound Profile and Purification Challenges

To effectively purify (5-fluoro-1H-indol-2-yl)methanol, one must first understand its inherent chemical properties, which dictate its behavior during separation processes.

  • Indole Core: The indole ring system is electron-rich and susceptible to electrophilic attack, particularly at the C3 position.[1] It is also prone to oxidation, especially when exposed to air and light over time, which can lead to the formation of colored impurities.[2][3] The N-H proton is weakly acidic and can participate in hydrogen bonding.

  • Methanol (-CH₂OH) Group: The primary alcohol at the C2 position is the dominant contributor to the molecule's polarity. This group is a strong hydrogen bond donor and acceptor, significantly increasing the compound's affinity for polar stationary phases and its solubility in polar solvents.

  • Fluoro (-F) Group: The fluorine atom at the C5 position is an electron-withdrawing group that slightly modulates the electron density of the indole ring and increases the overall polarity of the molecule.

Common Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., reduction of 5-fluoro-1H-indole-2-carboxylic acid or its ester), these more or less polar precursors may be present.

  • Oxidation Byproducts: The alcohol moiety can be oxidized to the corresponding aldehyde (5-fluoro-1H-indole-2-carbaldehyde) or carboxylic acid.

  • Synthetic Byproducts: Incomplete cyclization or side reactions during indole synthesis (e.g., from a Leimgruber-Batcho approach) can introduce structurally related impurities.[4][5][6]

  • Solvent Residue: Residual solvents from the reaction workup.

The primary challenge in purifying this molecule is separating it from impurities with similar polarities, while mitigating potential degradation due to its sensitive indole core.

Strategic Purification Workflow

A multi-step approach is typically required to achieve high purity (>98%). The general strategy involves a primary bulk purification step followed by a final polishing step.

Purification_Workflow Crude Crude Product (Post-Workup) Chromatography Primary Purification: Flash Column Chromatography Crude->Chromatography TLC_Check1 Purity Assessment: TLC Analysis of Fractions Chromatography->TLC_Check1 Combine Combine Pure Fractions TLC_Check1->Combine Fractions are pure Recrystallization Final Polishing: Recrystallization Combine->Recrystallization Final_Check Final Purity Assessment: HPLC, NMR, MP Recrystallization->Final_Check Pure_Product Pure (5-fluoro-1H-indol-2-yl)methanol (>98%) Final_Check->Pure_Product Purity confirmed

Caption: General workflow for the purification of (5-fluoro-1H-indol-2-yl)methanol.

Protocol 1: Flash Column Chromatography

Flash column chromatography is the method of choice for the initial, large-scale removal of impurities.[7] It leverages the differential partitioning of compounds between a solid stationary phase and a liquid mobile phase.[8]

Causality: Due to the polar alcohol group, (5-fluoro-1H-indol-2-yl)methanol will have a strong affinity for a polar stationary phase like silica gel. By using a mobile phase of moderate polarity, we can elute less polar impurities first, followed by the desired product, while highly polar impurities remain on the column.

Materials and Reagents
  • Crude (5-fluoro-1H-indol-2-yl)methanol

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column, flasks, and other standard laboratory glassware.

Step-by-Step Protocol

Step 1: Mobile Phase Optimization via TLC

  • Prepare a stock solution of your crude material in a small amount of ethyl acetate or methanol.

  • On a TLC plate, spot the crude material in three separate lanes.

  • Develop each lane in a different solvent system. Start with systems of varying polarity. Good starting points are:

    • 30% EtOAc / 70% Hexanes

    • 50% EtOAc / 50% Hexanes

    • 70% EtOAc / 30% Hexanes

  • Visualize the developed plates under UV light (254 nm).

  • Objective: Identify a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for the desired product spot and achieves good separation from visible impurities.[7] An ideal system will show impurities with higher or lower Rf values, but not overlapping.

Solvent System (EtOAc/Hexanes) Typical Rf of Product Observation
20:80< 0.1Too low; compound sticks to the baseline.
40:60~0.3Good starting point for the column.
60:40~0.5May elute too quickly, risking co-elution with impurities.

Step 2: Column Packing

  • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.

  • Add a ~1 cm layer of sand.

  • Prepare a slurry of silica gel in the chosen mobile phase (or a less polar version, e.g., 10% EtOAc/Hexanes).

  • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.

  • Once the silica has settled, add another ~1 cm layer of sand on top.

  • Drain the solvent until it is just level with the top of the sand. Never let the column run dry.

Step 3: Sample Loading

  • Wet Loading (for good solubility): Dissolve the crude product in a minimal amount of the mobile phase (or DCM). Carefully pipette this solution onto the top layer of sand.

  • Dry Loading (Recommended for polar compounds): Dissolve the crude product in a polar solvent (e.g., methanol). Add a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent completely under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.[9]

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply pressure (using a pump or house air) to achieve a flow rate of about 2 inches/minute.

  • Collect the eluent in sequentially numbered test tubes or flasks.

  • Monitor the separation by spotting collected fractions on TLC plates. Spot multiple fractions per plate alongside a reference spot of the crude material.

  • Once the product begins to elute, collect fractions until the product spot is no longer visible by TLC.

Step 5: Analysis and Consolidation

  • Develop the TLC plates from the previous step.

  • Identify all fractions containing only the pure product.

  • Combine these pure fractions into a round-bottom flask and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

Recrystallization is an equilibrium-based purification technique that can yield material of very high purity. It is an ideal second step after chromatography to remove trace impurities and obtain a crystalline solid.[10]

Causality: This method relies on the principle that the solubility of a compound increases in a given solvent at higher temperatures. A suitable solvent will dissolve the target compound and impurities when hot, but as the solution cools slowly, the target compound's concentration will exceed its solubility limit and it will crystallize out, leaving impurities behind in the solution (the "mother liquor").

Step-by-Step Protocol

Step 1: Solvent System Screening

  • Place a small amount of the column-purified product into several test tubes.

  • Add a small amount of a different solvent to each tube (e.g., ethanol, methanol, ethyl acetate, toluene, water, or a mixture like EtOAc/Hexanes or EtOH/Water).

  • Objective: Find a solvent or solvent pair that meets the following criteria:

    • Does not dissolve the compound at room temperature.

    • Dissolves the compound completely upon heating.

    • Yields solid crystals upon slow cooling.

    • A patent for refining the related compound 5-fluorouracil found success with methanol/water and acetonitrile/water mixtures, suggesting these are promising systems to test.[11]

Recrystallization_Logic Start Select Solvent Test Add solvent at room temp Start->Test Dissolves Does it dissolve? Test->Dissolves Heat Heat the mixture Dissolves->Heat No Bad Bad Solvent Dissolves->Bad Yes Dissolves_Hot Does it dissolve? Heat->Dissolves_Hot Cool Cool slowly Dissolves_Hot->Cool Yes Dissolves_Hot->Bad No Crystals Do crystals form? Cool->Crystals Good Good Solvent Crystals->Good Yes Crystals->Bad No

Caption: Decision logic for selecting an appropriate recrystallization solvent.

Step 2: The Recrystallization Process

  • Place the column-purified solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • If using a mixed-solvent system (e.g., EtOAc/Hexanes), dissolve the solid in the better solvent (EtOAc) and then add the poorer solvent (Hexanes) dropwise until the solution becomes slightly cloudy. Add a drop or two of the better solvent to clarify.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask.

  • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment and Storage

Purity Confirmation:

  • TLC: The final product should appear as a single spot.

  • HPLC: Reversed-phase HPLC can provide a quantitative purity value (e.g., >98% by peak area).

  • Melting Point: A sharp melting point range indicates high purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR should show sharp signals corresponding to the product structure with no significant impurity peaks.

Stability and Storage: Indole derivatives can be sensitive to air and light.[3] To ensure long-term stability, the purified (5-fluoro-1H-indol-2-yl)methanol should be stored under the following conditions:

  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Under an inert atmosphere (Argon or Nitrogen).

  • Light: In an amber vial or a container protected from light.

  • Moisture: In a tightly sealed container, preferably in a desiccator.

Troubleshooting

Problem Possible Cause Recommended Solution
Streaking on TLC/Column Compound is too polar for the eluent; sample is acidic/basic; sample overload.Increase eluent polarity (more EtOAc); add 1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent; load less sample.
Compound won't crystallize Solution is too dilute; incorrect solvent chosen; presence of impurities inhibiting crystallization.Evaporate some solvent and re-cool; try a different solvent system; scratch the inside of the flask with a glass rod; add a seed crystal.
"Oiling Out" during recrystallization Solution is supersaturated; cooling is too rapid; melting point of the solid is below the boiling point of the solvent.Re-heat to dissolve the oil, add slightly more solvent, and allow to cool much more slowly. Consider a lower-boiling point solvent.
Poor recovery from column Compound is irreversibly adsorbed onto silica; eluent is not polar enough.Switch to a more polar eluent (e.g., 5% MeOH in DCM); consider using neutral alumina instead of silica gel if the compound is acid-sensitive.

References

  • Benchchem Technical Support Center.
  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole.
  • Google Patents. Process of preparing purified aqueous indole solution.
  • University of Colorado Boulder, Department of Chemistry.
  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • University of Rochester, Department of Chemistry.
  • TSI Journals. Scalable approach for the synthesis of 5-fluro-6-subtituted indoles.
  • Columbia University, Department of Chemistry.
  • National Institutes of Health (NIH). 5-Fluoro-3-(1H-indol-3-ylmethyl).
  • Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C.
  • Cardiff University Institutional Repository (ORCA). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)
  • National Institutes of Health (NIH).
  • ResearchGate. Synthesis of 5-Substituted Indole-2,3-dione.
  • Organic Chemistry Portal. Synthesis of indoles.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.
  • Innovative Publication. Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil.
  • Benchchem. Stability and storage conditions for 4-Fluoro-2-methyl-1H-indol-5-amine.
  • Sigma-Aldrich. 5-Fluoroindole 98.
  • Sigma-Aldrich. (5-Fluoro-3-methyl-1H-indol-2-yl)methanol.
  • Google Patents. Composition of 5-fluorouracil and refining method therefor.
  • Generics and Biosimilars Initiative Journal (GaBI Journal). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps.

Sources

Method

Application Note: Chemoselective Functionalization of the Hydroxyl Group in (5-Fluoro-1H-indol-2-yl)methanol

Executive Summary (5-Fluoro-1H-indol-2-yl)methanol (CAS: 934969-76-3) is a highly versatile building block utilized in the synthesis of advanced therapeutics, including Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Fluoro-1H-indol-2-yl)methanol (CAS: 934969-76-3) is a highly versatile building block utilized in the synthesis of advanced therapeutics, including Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors for immuno-oncology [1] and Oncrasin-1 analogues targeting KRAS-mutant cancers [2]. Functionalizing the C2-hydroxymethyl group presents a significant chemoselectivity challenge due to the competing nucleophilicity of the indole N1-amine and the C3-position. This application note provides validated, step-by-step protocols for the chemoselective oxidation, halogenation, and silylation of the hydroxyl group, detailing the mechanistic causality behind each experimental choice.

Mechanistic Rationale & Chemoselectivity

The indole core is inherently electron-rich. The primary alcohol at the C2 position exhibits benzylic-like reactivity, making it susceptible to mild oxidation and rapid nucleophilic substitution. However, the unprotected N-H group is also a competent nucleophile, necessitating precise reagent selection.

  • Oxidation: Strong oxidants (e.g., KMnO4) can over-oxidize the alcohol to a carboxylic acid or cleave the indole ring entirely. Activated manganese dioxide (MnO2) is chosen because it operates via a mild, solid-surface radical mechanism that is highly specific to allylic and benzylic-like alcohols, leaving the N-H untouched [3].

  • Halogenation: Converting the hydroxyl group to a chloride yields 2-(chloromethyl)-5-fluoro-1H-indole. This intermediate is notoriously unstable. The lone pair on the indole nitrogen can push electron density through the conjugated system to expel the chloride leaving group, forming a highly electrophilic azafulvene (vinylogous iminium) intermediate. Thus, halogenation must be performed in situ at low temperatures to prevent dimerization.

  • Protection: Silylation with Tert-butyldimethylsilyl chloride (TBSCl) exploits Hard-Soft Acid-Base (HSAB) theory. The "hard" silicon atom preferentially attacks the "hard" oxygen of the hydroxyl group rather than the "softer" indole nitrogen, ensuring perfect O-selectivity without the need for N-protection.

Experimental Protocols

Protocol A: Chemoselective Oxidation to 5-Fluoro-1H-indole-2-carbaldehyde

Causality Check: A large excess of activated MnO2 (10-15 equivalents) is required because the reaction occurs entirely on the surface of the insoluble MnO2 particles. Vigorous stirring is essential to ensure adequate mass transfer between the solid and liquid phases.

Materials:

  • (5-Fluoro-1H-indol-2-yl)methanol: 1.0 eq (e.g., 1.0 g, 6.05 mmol)

  • Activated Manganese Dioxide (MnO2): 15.0 eq (7.9 g, 90.8 mmol)

  • Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Procedure:

  • Dissolve (5-fluoro-1H-indol-2-yl)methanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add activated MnO2 in a single portion. (Self-validation: The suspension will turn deeply black/brown. Ensure the MnO2 is freshly activated by heating at 120 °C overnight prior to use).

  • Stir the suspension vigorously at room temperature (20-25 °C) for 16-24 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the starting material is completely consumed.

  • Filter the reaction mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM (3 × 30 mL) until the filtrate runs clear.

  • Concentrate the combined filtrates under reduced pressure to yield 5-fluoro-1H-indole-2-carbaldehyde as a pale yellow solid.

MnO2_Workflow A Starting Material (5-Fluoro-1H-indol-2-yl)methanol B Oxidation Activated MnO2 (15 eq) DCM, RT, 24h A->B Addition C Filtration Celite Pad Wash with DCM B->C Workup D Product 5-Fluoro-1H-indole-2-carbaldehyde C->D Concentration

Workflow for the chemoselective MnO2 oxidation of (5-fluoro-1H-indol-2-yl)methanol.

Protocol B: In Situ Halogenation and Nucleophilic Trapping

Causality Check: Thionyl chloride (SOCl2) is used at 0 °C to prevent thermal degradation of the resulting 2-chloromethylindole. The addition of a nucleophile immediately after formation prevents the intermediate from dimerizing into diindolylmethanes.

Materials:

  • (5-Fluoro-1H-indol-2-yl)methanol: 1.0 eq

  • Thionyl Chloride (SOCl2): 1.2 eq

  • N,N-Diisopropylethylamine (DIPEA): 2.0 eq

  • Target Nucleophile (e.g., a secondary amine): 2.0 eq

  • Anhydrous DCM: 0.1 M relative to starting material

Step-by-Step Procedure:

  • Dissolve the indole substrate and DIPEA in anhydrous DCM under an inert argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Add SOCl2 dropwise over 10 minutes. (Self-validation: A slight color change to yellow/orange indicates the formation of the reactive azafulvene intermediate).

  • Stir at 0 °C for exactly 30 minutes. Do not allow the reaction to warm to room temperature.

  • Immediately add the desired nucleophile dropwise to the cold solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate for immediate column chromatography.

Azafulvene_Mech A 2-Hydroxymethylindole B Activation (SOCl2, 0 °C) A->B C 2-Chloromethylindole (Unstable Intermediate) B->C D Azafulvene Intermediate (Vinylogous Iminium) C->D -Cl⁻ (Fast) E Nucleophilic Trapping (+ Amine/Thiol) D->E +Nu⁻ G Dimerization / Degradation D->G Uncontrolled (Side Reaction) F 2-Substituted Methylindole E->F Desired Pathway

Mechanistic pathway of 2-chloromethylindole forming the reactive azafulvene intermediate.

Protocol C: Chemoselective O-Silylation (TBS Protection)

Causality Check: Imidazole acts as both a mild base and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium-like intermediate with TBSCl, which rapidly transfers the silyl group to the hard oxygen nucleophile.

Materials:

  • (5-Fluoro-1H-indol-2-yl)methanol: 1.0 eq

  • Tert-butyldimethylsilyl chloride (TBSCl): 1.1 eq

  • Imidazole: 2.0 eq

  • Anhydrous N,N-Dimethylformamide (DMF): 0.2 M

Step-by-Step Procedure:

  • Dissolve the indole substrate and imidazole in anhydrous DMF and cool to 0 °C.

  • Add TBSCl in portions over 5 minutes.

  • Remove the ice bath and stir at room temperature for 2-4 hours. (Self-validation: TLC will show a significant non-polar shift of the product spot, confirming the loss of the polar hydroxyl group).

  • Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.

Quantitative Data Summary

TransformationReagents & ConditionsChemoselectivity ProfileTypical YieldReaction Time
Oxidation MnO2 (15 eq), DCM, RTStrictly O-selective (avoids N-oxidation)85–95%16–24 h
Halogenation SOCl2 (1.2 eq), DIPEA, DCM, 0 °CO-substitution (requires in situ trapping)N/A (In situ)30 min
O-Silylation TBSCl (1.1 eq), Imidazole, DMF, RTStrictly O-selective (over N-H)90–98%2–4 h

References

  • Molecules (MDPI)
  • Journal of Medicinal Chemistry (via PMC)
  • Synthesis and biological evaluation of indoles Der Pharma Chemica URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (5-fluoro-1H-indol-2-yl)methanol

Welcome to the technical support center for the synthesis of (5-fluoro-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (5-fluoro-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.

I. Overview of Synthetic Strategies

The synthesis of (5-fluoro-1H-indol-2-yl)methanol typically involves the reduction of a corresponding indole-2-carbonyl precursor. The two most common starting materials for this transformation are 5-fluoro-1H-indole-2-carboxylic acid and 5-fluoro-1H-indole-2-carbaldehyde. The choice of starting material will dictate the most appropriate reducing agent and reaction conditions.

  • From 5-fluoro-1H-indole-2-carboxylic acid (or its ester): This route requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce the carboxylic acid or ester functionality to a primary alcohol.[1][2]

  • From 5-fluoro-1H-indole-2-carbaldehyde: This pathway utilizes a milder reducing agent, like sodium borohydride (NaBH₄), to selectively reduce the aldehyde to the corresponding alcohol.[3][4]

The following sections will delve into specific issues you might encounter with these synthetic routes and provide actionable solutions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges in the synthesis of (5-fluoro-1H-indol-2-yl)methanol.

Route 1: Reduction of 5-fluoro-1H-indole-2-carboxylic acid or its Ester

Question 1: My reduction of ethyl 5-fluoro-1H-indole-2-carboxylate with LiAlH₄ is giving a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in LiAlH₄ reductions of indole esters can stem from several factors. Here’s a breakdown of potential issues and optimization strategies:

  • Reagent Quality and Stoichiometry:

    • LiAlH₄ Activity: Lithium aluminum hydride is highly reactive with moisture and can lose its potency if not handled under strictly anhydrous conditions.[5][6] Always use freshly opened, high-purity LiAlH₄ or a standardized solution.

    • Stoichiometry: While the stoichiometric requirement is 0.5 equivalents of LiAlH₄ per mole of ester (since each molecule of LiAlH₄ delivers four hydride ions), it is common practice to use a slight excess (1.1-1.5 equivalents) to ensure the reaction goes to completion.[5]

  • Reaction Conditions:

    • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the solvents of choice for LiAlH₄ reductions.[5] Ensure your solvent is rigorously dried before use.

    • Temperature: The initial addition of the ester to the LiAlH₄ suspension should be performed at a low temperature (typically 0 °C) to control the initial exothermic reaction.[6] After the addition is complete, the reaction is often allowed to warm to room temperature or gently refluxed to drive it to completion.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Incomplete reactions are a common source of low yields.

  • Work-up Procedure:

    • Quenching: The work-up of LiAlH₄ reactions is critical and must be done carefully to avoid accidents and product loss. A common and effective method is the Fieser work-up: sequentially add water, then 15% aqueous NaOH, and finally more water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter off.

    • Product Extraction: The product, (5-fluoro-1H-indol-2-yl)methanol, may have some water solubility. Ensure thorough extraction from the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

Question 2: I am observing the formation of a significant amount of dark, polymeric material during my LiAlH₄ reduction. What is causing this and how can I prevent it?

Answer: The formation of dark polymeric material is a known issue in indole chemistry, especially under harsh conditions.[7] The indole nucleus is susceptible to degradation.

  • Cause: The heat generated during the initial exothermic reaction can lead to the decomposition of the starting material or product.

  • Prevention:

    • Controlled Addition: Add the solution of the indole ester dropwise to the LiAlH₄ suspension at 0 °C to maintain a low reaction temperature.

    • Inverse Addition: For particularly sensitive substrates, consider an "inverse addition" where the LiAlH₄ solution is slowly added to the ester solution. This keeps the concentration of the highly reactive reducing agent low throughout the reaction.[6]

Route 2: Reduction of 5-fluoro-1H-indole-2-carbaldehyde

Question 3: My sodium borohydride reduction of 5-fluoro-1H-indole-2-carbaldehyde is sluggish and incomplete. How can I drive the reaction to completion?

Answer: While NaBH₄ is a milder reducing agent than LiAlH₄, its reactivity can be modulated to ensure complete reduction of the aldehyde.

  • Solvent System:

    • Protic Solvents: Sodium borohydride reductions are typically carried out in protic solvents like methanol or ethanol.[3] These solvents can participate in the reaction by protonating the intermediate alkoxide.

    • Co-solvents: If the starting material has poor solubility in alcohols, a co-solvent like THF or dichloromethane can be used.[3]

  • Optimizing Reactivity:

    • Temperature: While many NaBH₄ reductions proceed at room temperature, gentle heating can sometimes be necessary to increase the reaction rate.

    • pH Control: The addition of a small amount of a weak acid can sometimes accelerate the reduction, but care must be taken as strongly acidic conditions can lead to side reactions. Conversely, performing the reduction in an alkaline aqueous solution can sometimes improve the outcome by preventing the formation of borane adducts.[3]

  • Reagent Equivalents: Using a larger excess of NaBH₄ (2-4 equivalents) can help drive the reaction to completion, especially if the aldehyde is sterically hindered or electronically deactivated.[8]

Question 4: I am having difficulty purifying the crude (5-fluoro-1H-indol-2-yl)methanol. What are the best practices for purification?

Answer: The purification of indole derivatives can be challenging due to their potential for decomposition on silica gel.[9]

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is often used. However, if you observe streaking or product loss, consider using deactivated silica (by adding a small percentage of triethylamine to the eluent) or switching to a less acidic stationary phase like alumina.

    • Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Visualization: The product can be visualized on a TLC plate using a UV lamp (254 nm) or by staining with a potassium permanganate solution.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent final purification step. Common solvent systems for recrystallization of similar indole derivatives include ethanol/water or ethyl acetate/hexane.[10]

III. Experimental Protocols

Protocol 1: Synthesis of (5-fluoro-1H-indol-2-yl)methanol from Ethyl 5-fluoro-1H-indole-2-carboxylate
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

  • Addition: Cool the suspension to 0 °C in an ice bath. Dissolve ethyl 5-fluoro-1H-indole-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Work-up: Stir the resulting mixture vigorously for 30 minutes. Filter the granular precipitate and wash it thoroughly with THF and then ethyl acetate.

  • Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of (5-fluoro-1H-indol-2-yl)methanol from 5-fluoro-1H-indole-2-carbaldehyde
  • Setup: In a round-bottom flask, dissolve 5-fluoro-1H-indole-2-carbaldehyde (1 equivalent) in methanol.

  • Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully add water to quench the excess NaBH₄.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

IV. Data and Diagrams

Table 1: Comparison of Reducing Agents
ReagentPrecursorTypical SolventsTemperatureKey Considerations
LiAlH₄ Carboxylic Acid / EsterAnhydrous THF, Ether0 °C to refluxHighly reactive with water and protic solvents; requires strict anhydrous conditions.[5][6]
NaBH₄ AldehydeMethanol, Ethanol0 °C to RTMilder and more selective; can be used in protic solvents.[3]
Diagrams

Synthesis_Workflow cluster_0 Route 1: From Carboxylic Acid/Ester cluster_1 Route 2: From Aldehyde Carboxylic_Acid 5-Fluoro-1H-indole-2-carboxylic acid or its ester Reduction_LAH LiAlH₄ Reduction Carboxylic_Acid->Reduction_LAH Anhydrous THF Product (5-fluoro-1H-indol-2-yl)methanol Reduction_LAH->Product Aldehyde 5-Fluoro-1H-indole-2-carbaldehyde Reduction_NaBH4 NaBH₄ Reduction Aldehyde->Reduction_NaBH4 Methanol Reduction_NaBH4->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Troubleshooting_Decision_Tree Start Low Yield or Incomplete Reaction Check_Reagent Check Reagent Quality and Stoichiometry Start->Check_Reagent Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Start->Optimize_Conditions Improve_Workup Improve Work-up and Extraction Start->Improve_Workup Formation_of_Byproducts Formation of Byproducts? Start->Formation_of_Byproducts Control_Temp Control Reaction Temperature (0°C) Formation_of_Byproducts->Control_Temp Yes Purification_Issues Purification Issues? Formation_of_Byproducts->Purification_Issues No Inverse_Addition Consider Inverse Addition Control_Temp->Inverse_Addition Modify_Chroma Modify Chromatography (Deactivated Silica, Alumina) Purification_Issues->Modify_Chroma Yes Try_Recrystallization Try Recrystallization Modify_Chroma->Try_Recrystallization

Caption: Troubleshooting decision tree for yield improvement.

V. References

  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. (2010). TSI Journals. Available at: [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. (2021). PMC. Available at: [Link]

  • Reductive Transformations with Sodium Borohydride and Their Applications. (2026). ACS Publications. Available at: [Link]

  • [3+2] cycloaddition for the synthesis of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids. Supporting Information. Available at: [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Available at: [Link]

  • Carboxylic Derivatives - Reduction (Metal Hydride Reduction). (2023). Chemistry LibreTexts. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Available at: [Link]

  • Borylated Five-Membered Ring Iminosugars: Synthesis, Spectroscopic Analysis, and Biological Evaluation for Glycosidase Inhibition and Anticancer Properties for Application in Boron Neutron Capture Therapy (BNCT)—Part 1. (2025). MDPI. Available at: [Link]

  • Asymmetric reduction of prochiral aromatic ketones with reagents prepared from sodium borohydride and Lewis acids in the presence of 1,2:5,6-di-O-iso-propylidene-α-D-glucofuranose. Tetrahedron: Asymmetry. Available at: [Link]

  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry. Available at: [Link]

  • Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. Available at: [Link]

  • Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Available at: [Link]

  • Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. Cardiff University. Available at: [Link]

  • Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. PMC. Available at: [Link]

  • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. (2010). ACS Publications. Available at: [Link]

  • Reduction with Sodium Borohydride-Transition Metal Salt Systems. I. Reduction of Aromatic Nitro Compounds with the Sodium Borohydride-Nickelous Chloride System. J-Stage. Available at: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. Available at: [Link]

  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Thieme. Available at: [Link]

  • Optimization of Methanol Synthesis under Forced Periodic Operation. (2021). MDPI. Available at: [Link]

  • Cobalt-Catalyzed Reduction of Aldehydes to Alcohols via the Hydroboration Reaction. (2024). MDPI. Available at: [Link]

  • Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. ResearchGate. Available at: [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl). PMC. Available at: [Link]

  • Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. (2024). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Selective Reduction of Esters to Aldehydes Using Fiddler Crab-Type Boranes. ChemRxiv. Available at: [Link]

  • HILIC-MS/MS法によるヒト涙液中tegafurおよび5-fluorouracil の高感度分析法. J-Stage. Available at: [Link]

  • US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia. Google Patents. Available at:

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of (5-Fluoro-1H-indol-2-yl)methanol

Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability of highly reactive heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stability of highly reactive heterocycles. (5-fluoro-1H-indol-2-yl)methanol presents a unique dual-vulnerability profile. While the 5-fluoro substituent provides minor electron-withdrawing stabilization to the indole core, the electron-rich pyrrole ring and the benzylic-like 2-hydroxymethyl group remain highly susceptible to oxidative degradation (1)[1]. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the structural integrity of your compound from bench to formulation.

Mechanistic Causality of Degradation

Indole oxidation is rarely a single-pathway event; it results in complex reaction profiles and multiple degradants (2)[2]. Degradation typically initiates via Reactive Oxygen Species (ROS) or trace metal catalysis, targeting two primary sites:

  • The C2-C3 π-bond : Electrophilic oxygen species attack the highly reactive C3 position, leading to oxidative activation of the C2-C3 bond and the formation of oxindoles or ring-cleaved products (3)[3].

  • The 2-Hydroxymethyl Group : Acting as a benzylic alcohol, this moiety is easily oxidized to an aldehyde (indole-2-carboxaldehyde) or carboxylic acid, especially in the presence of peroxide-forming solvents.

IndoleOxidation A (5-fluoro-1H-indol-2-yl)methanol (Target API) C Reactive Intermediates (ROS, Indole Radicals) A->C Undergoes oxidation B Environmental Triggers (O2, UV Light, Trace Metals) B->C Initiates formation D Degradation Products (Aldehydes, Oxindoles, Dimers) C->D Yields E Prevention Strategies (Argon, Amber Vials, EDTA, BHT) E->B Blocks triggers E->C Scavenges ROS

Logical relationship between environmental triggers, indole oxidation pathways, and prevention.

Troubleshooting Guides & FAQs

Q1: My solid (5-fluoro-1H-indol-2-yl)methanol powder changes from off-white to a pink/brown hue over time. What is causing this, and how can I prevent it? Causality : This discoloration is a classic hallmark of indole auto-oxidation. Ambient light and oxygen generate ROS, which abstract electrons from the indole nitrogen or C3 position. This initiates radical dimerization or the formation of highly conjugated, colored degradation products[1]. Solution :

  • Store the solid under a strict Argon atmosphere. Argon is heavier than Nitrogen and effectively blankets the solid, displacing oxygen.

  • Use amber glass vials to block UV/Vis light, which acts as a photo-initiator for ROS (4)[4].

  • Maintain long-term storage temperatures at -20°C.

Q2: During LC-MS analysis, I am detecting a +14 Da mass shift impurity. What is this, and where did it come from? Causality : A +14 Da shift (addition of oxygen [+16], loss of two protons [-2]) corresponds to the oxidation of the 2-hydroxymethyl group to a 2-carboxaldehyde. This frequently occurs when the compound is dissolved in aged ether solvents (like THF or diethyl ether) that have accumulated trace peroxides. Solution :

  • Strictly avoid uninhibited ethers. If THF must be used, ensure it is freshly distilled over sodium/benzophenone or passed through basic alumina to remove peroxides immediately before use.

  • Use degassed, LC-MS grade solvents for all analytical preparations.

Q3: How can I stabilize the compound in aqueous formulations or biological assays? Causality : Aqueous media often contain dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) that catalyze the oxidative cleavage of the indole core via Fenton-like chemistry. Solution :

  • Incorporate a chelating agent (e.g., 0.1 mM EDTA) to sequester trace metals.

  • Add a water-soluble antioxidant, such as ascorbic acid or L-methionine, to act as a sacrificial ROS scavenger[4].

Self-Validating Standard Operating Procedures (SOPs)

Protocol 1: API Handling and Long-Term Storage

Causality Focus: Eliminating oxygen and photon exposure prevents the initiation of radical chain reactions.

  • Container Selection : Transfer (5-fluoro-1H-indol-2-yl)methanol into a clean, dry amber glass vial.

  • Atmospheric Evacuation : Place the vial (with the cap loosely resting on top) into a vacuum desiccator. Apply vacuum (≤ 10 mbar) for 15 minutes to remove ambient air from the powder matrix.

  • Inert Gas Backfill : Slowly backfill the desiccator with high-purity Argon (99.999%).

  • Cycle and Seal : Repeat the vacuum-Argon cycle three times. Quickly tighten the PTFE-lined cap and wrap the seal tightly with Parafilm.

  • Self-Validation Step : Place a resazurin anaerobic indicator strip inside the desiccator during the process. The strip must transition from pink (oxidized) to colorless (reduced/anaerobic) to validate the absence of oxygen before final sealing.

  • Storage : Transfer the sealed vial to a -20°C freezer.

Protocol 2: Preparation of Oxidation-Resistant Aqueous Solutions

Causality Focus: Sequestering catalytic metals and scavenging dissolved ROS.

  • Solvent Degassing : Boil HPLC-grade water for 10 minutes to expel dissolved oxygen. Cool the water rapidly while sparging with an Argon stream.

  • Additive Integration : Dissolve 0.1 mM EDTA (metal chelator) and 0.05% w/v ascorbic acid (ROS scavenger) into the degassed water.

  • API Dissolution : Dissolve the (5-fluoro-1H-indol-2-yl)methanol into the prepared matrix.

  • Self-Validation Step : Analyze an aliquot via HPLC-UV at t=0 and t=24h. A validated protocol will show the peak area of the +14 Da oxidation impurity (aldehyde) remaining below 0.5% after 24 hours.

Quantitative Data: Efficacy of Storage Conditions

The following table summarizes the expected stability of (5-fluoro-1H-indol-2-yl)methanol under various environmental conditions, demonstrating the critical need for rigorous handling.

Storage ConditionDissolved O₂ / AtmosphereTrace MetalsLight ExposureEstimated Half-Life (t₁/₂)*Primary Degradant Pathway
Ambient Benchtop Ambient AirUncontrolledAmbient Lab Light< 7 DaysC3-Oxidation / Dimerization
Aqueous Buffer (pH 7.4) SaturatedPresent (Unchelated)Ambient Lab Light12 - 24 Hours2-Carboxaldehyde Formation
Aqueous Buffer + EDTA + Ascorbic Acid DegassedChelated (Inactive)Dark (Amber Vial)> 14 DaysMinimal Degradation
Solid State (-20°C, Argon) < 1 ppm O₂NoneDark (Amber Vial)> 2 YearsStable

*Note: Half-life estimates are generalized based on typical electron-rich indole behavior and should be empirically verified for specific formulations.

References

  • [1] Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC (National Institutes of Health).

  • [4] Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed (National Institutes of Health).

  • [3] Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Organic & Biomolecular Chemistry (RSC Publishing).

  • [2] Oxidised Degradation Products of APIs. Hypha Discovery.

Sources

Troubleshooting

troubleshooting common impurities in (5-fluoro-1H-indol-2-yl)methanol crystallization

Welcome to the Advanced Crystallization Technical Support Center Prepared by your Senior Application Scientist Crystallization of indole derivatives is notoriously challenging due to their sensitivity to air, light, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center Prepared by your Senior Application Scientist

Crystallization of indole derivatives is notoriously challenging due to their sensitivity to air, light, and pH. When working with (5-fluoro-1H-indol-2-yl)methanol , researchers frequently encounter issues such as "oiling out," unexpected discoloration, and poor crystalline morphology. This guide bypasses generic advice to provide a mechanistic, causality-driven approach to diagnosing and resolving these specific impurity-driven failures.

Mechanistic Workflow: Impurity Pathways in Indole-2-Methanol Synthesis

To troubleshoot crystallization, we must first understand how upstream synthesis dictates the downstream impurity profile. The reduction of indole-2-carboxylic esters to indole-2-methanols is typically achieved using lithium aluminum hydride (LiAlH4)[1]. However, the resulting primary alcohol is highly susceptible to secondary reactions if the workup and isolation environments are not strictly controlled[2].

G SM Ethyl 5-fluoro-1H-indole-2-carboxylate (Precursor) Red LiAlH4 Reduction (THF) SM->Red Reduction Prod (5-fluoro-1H-indol-2-yl)methanol (Target) Red->Prod Fieser Quench Salt Inorganic Salts (Al/Li Hydroxides) Red->Salt Poor Quench Ox Oxidation Impurity (Aldehyde) Prod->Ox O2 / Light Exposure Dim Dimerization Impurity (Di-indolylmethane) Prod->Dim Acidic pH (<6) Cryst Mixed-Solvent Crystallization (EtOAc / Heptane) Prod->Cryst Dissolution Ox->Cryst Co-precipitation Dim->Cryst Oiling Out Salt->Cryst False Nucleation Pure High-Purity Crystalline Product Cryst->Pure Controlled Cooling & Seeding

Workflow of (5-fluoro-1H-indol-2-yl)methanol synthesis, impurity formation, and crystallization.

Diagnostic Matrix: Common Impurities & Their Structural Consequences

Before adjusting your crystallization parameters, identify your primary contaminant. The table below summarizes the quantitative data and physical impacts of the most common impurities encountered during the isolation of (5-fluoro-1H-indol-2-yl)methanol[3].

Impurity IdentityCausality / OriginRelative Retention Factor (Rf)*Typical Mass % in CrudeImpact on Crystallization
Unreacted Ester Incomplete LiAlH4 reduction~0.702.0 - 5.0%Depresses melting point; induces "oiling out" (liquid-liquid phase separation).
5-Fluoro-1H-indole-2-carbaldehyde Auto-oxidation of the benzylic-like C2-methanol group~0.501.0 - 3.0%Causes pink/yellow discoloration; co-precipitates within the crystal lattice.
(5-Fluoro-1H-indol-2-yl)methanol Target Product ~0.30 >85.0% Forms discrete, off-white to white needles.
Di-indolylmethane (DIM) Dimer Acid-catalyzed dimerization during aqueous workup~0.101.0 - 4.0%Drastically increases viscosity; leads to amorphous precipitation instead of crystallization.
Aluminum/Lithium Salts Incomplete quenching of the hydride reagent0.00 (Baseline)VariableActs as false nucleation sites; results in high ash content and poor crystal habit.

*Rf values based on Thin Layer Chromatography (TLC) using 30% EtOAc in Hexanes on silica gel.

Troubleshooting FAQs

Q1: My crystallization is "oiling out" instead of forming discrete crystals. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the concentration of impurities—specifically unreacted ester or DIM dimers—depresses the melting point of the solute below the crystallization temperature. The solute drops out as a viscous liquid rather than a solid. Causality-Driven Solution: You must bypass the metastable zone carefully. If oiling out occurs, reheat the biphasic mixture until it returns to a single clear phase. Instead of crash-cooling, add a pure seed crystal at the cloud point (typically ~50 °C for an EtOAc/Heptane system) and reduce your cooling rate to <0.2 °C/min. The seed crystal provides an energetically favorable surface for solid nucleation, outcompeting the liquid-liquid separation pathway.

Q2: My isolated (5-fluoro-1H-indol-2-yl)methanol crystals have a distinct pink or brown tint. What is the mechanism behind this, and how can I prevent it? A2: Discoloration is a hallmark of auto-oxidation. The electron-rich indole ring, combined with the primary alcohol, is highly prone to oxidation in the presence of ambient oxygen and light. This forms 5-fluoro-1H-indole-2-carbaldehyde and complex polymeric quinoid structures. In fact, activated MnO2 is deliberately used in synthetic pathways to convert this exact alcohol into the aldehyde, highlighting its oxidative susceptibility[4]. Causality-Driven Solution: Degas your crystallization solvents (e.g., EtOAc and Heptane) by sparging them with nitrogen for 15 minutes prior to use. Conduct the crystallization under an inert atmosphere, and wash the final filtered cake with cold solvent to selectively strip away the highly soluble aldehyde impurities.

Q3: My NMR shows high purity, but my elemental analysis is failing due to high ash content. What went wrong? A3: You are experiencing inorganic salt carryover. Aluminum salts from the LiAlH4 reduction often co-precipitate during crystallization, acting as false nucleation sites. Causality-Driven Solution: The root cause is a poor aqueous quench. Implement a strict "Fieser workup" prior to crystallization: for every n grams of LiAlH4 used, sequentially add n mL of H2O, n mL of 15% NaOH, and 3n mL of H2O. This generates a granular, easily filterable aluminate salt rather than a gelatinous emulsion, ensuring your organic filtrate is completely free of inorganic impurities.

Self-Validating Experimental Protocol: Optimized Crystallization

This protocol utilizes an Ethyl Acetate (EtOAc) / n-Heptane solvent system, designed to maximize purity while providing clear, in-process visual validation checks.

Step 1: Dissolution & Deoxygenation

  • Action: Suspend 10.0 g of crude (5-fluoro-1H-indol-2-yl)methanol in 40 mL of EtOAc in a round-bottom flask. Sparge the suspension with nitrogen for 5 minutes, then heat to 60 °C under a nitrogen balloon until fully dissolved.

  • Causality: EtOAc provides high solubility for the indole core. Nitrogen sparging prevents the auto-oxidation of the alcohol to the aldehyde at elevated temperatures.

  • Validation Check 1: The solution must be completely transparent. Any persistent turbidity or floating particulates indicate residual aluminum salts. If cloudy, hot-filter the solution through a 0.45 µm PTFE membrane.

Step 2: Antisolvent Addition

  • Action: While maintaining the temperature at 60 °C and stirring at 250 rpm, slowly add 60 mL of degassed n-Heptane dropwise over 30 minutes using an addition funnel.

  • Causality: n-Heptane acts as the antisolvent, lowering the solubility of the product. Dropwise addition prevents local supersaturation, which is the primary trigger for oiling out.

  • Validation Check 2: The solution should remain clear until the final 5-10 mL of n-Heptane is added, at which point a faint bluish haze (the cloud point) should appear.

Step 3: Seeding and Controlled Cooling

  • Action: Once the cloud point is reached, cool the vessel to 50 °C. Add 10 mg (0.1% w/w) of pure (5-fluoro-1H-indol-2-yl)methanol seed crystals. Hold the temperature at 50 °C for 1 hour, then cool to 5 °C at a strict rate of 0.2 °C/min.

  • Causality: Seeding forces the system to crystallize within the metastable zone, ensuring controlled crystal growth. The slow cooling rate prevents the co-precipitation of the DIM dimer and unreacted ester.

Step 4: Isolation and Washing

  • Action: Filter the resulting slurry through a sintered glass funnel. Wash the crystal cake with 20 mL of pre-chilled (0 °C) 1:2 EtOAc/Heptane. Dry in a vacuum oven at 40 °C for 12 hours.

  • Causality: The cold wash solvent is polar enough to dissolve trace aldehyde oxidation products on the surface of the crystals, but cold enough to prevent the dissolution of the purified product.

References

  • Source: umanitoba.
  • Source: tuwien.
  • An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)
  • CN105541806A - Barbiturate compound, preparing method and application thereof Source: Google Patents URL

Sources

Optimization

Technical Support Center: Optimizing Substitution Reactions for (5-fluoro-1H-indol-2-yl)methanol

Welcome to the technical support center for the synthetic chemistry of (5-fluoro-1H-indol-2-yl)methanol. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthetic chemistry of (5-fluoro-1H-indol-2-yl)methanol. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven protocols. This resource moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you to diagnose issues, optimize conditions, and achieve your synthetic goals with confidence.

The substitution of the hydroxymethyl group on the C2 position of an indole is a powerful transformation, yet it is fraught with challenges. The reactivity of the indole nucleus, particularly the competition between C2 and C3 functionalization and the lability of the N-H proton, requires a nuanced approach. This guide is structured to address the most common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries regarding the reactivity of (5-fluoro-1H-indol-2-yl)methanol.

Q1: Why is my substitution reaction failing to proceed? I see only starting material.

A: The primary cause of low or no reactivity is insufficient activation of the C2-hydroxymethyl group. Unlike a simple benzylic alcohol, this hydroxyl group requires activation to become a good leaving group. Under neutral conditions, it will not be displaced by most nucleophiles. The most common strategy is to use a Brønsted or Lewis acid catalyst, which protonates the hydroxyl group, facilitating its departure as a water molecule to form a stabilized carbocation or vinyliminium intermediate.[1][2][3] Without this activation, the reaction will not initiate.

Q2: I'm observing a complex mixture of products. What are the likely side reactions?

A: The electronics of the indole ring system create several potential side reaction pathways:

  • C3 Position Reactivity: The C3 position of the indole is inherently nucleophilic.[2] If the intermediate carbocation is not rapidly trapped by your desired nucleophile, it can be attacked by the C3 position of another molecule of the starting material or product, leading to dimerization or oligomerization.

  • N-H Reactivity: The acidic proton on the indole nitrogen can interfere with base-sensitive reagents or be deprotonated under certain conditions, altering the electronic properties of the indole ring and potentially leading to undesired N-alkylation or other side reactions.

  • Instability of Intermediates: The vinyliminium intermediate, while key to the reaction, can be unstable and prone to decomposition or rearrangement if not handled under appropriate conditions.[1][2]

Q3: Is it necessary to protect the indole nitrogen (N-H)?

A: While not always mandatory, N-protection is a highly recommended strategy to improve yields, simplify purification, and prevent side reactions.[4][5] An electron-withdrawing protecting group (e.g., Boc, Tosyl) reduces the nucleophilicity of the indole ring, particularly at the C3 position, thereby minimizing dimerization.[5] It also eliminates complications from the acidic N-H proton. For reactions requiring strongly basic conditions or organometallic reagents, N-protection is essential.

Q4: What is the general mechanism for the acid-catalyzed substitution?

A: The reaction proceeds through the formation of a highly reactive electrophilic intermediate. The acid catalyst protonates the hydroxyl group, which then leaves as water. This generates a resonance-stabilized cation, often represented as a vinyliminium species, where the positive charge is delocalized over the C2 carbon and the indole nitrogen.[1][2] This electrophilic intermediate is then attacked by the nucleophile to furnish the final substituted product.

Caption: Acid-catalyzed substitution mechanism.

(Note: The DOT script above is a template. For actual chemical structure rendering, image nodes would be used as placeholders.)

Troubleshooting Guide: Low or No Product Conversion

Problem: You are running the reaction with (5-fluoro-1H-indol-2-yl)methanol and a nucleophile, but TLC or LC-MS analysis shows predominantly unreacted starting material.

Q: My reaction isn't working. What is the first thing I should verify?

A: The first and most critical parameter to check is the activation of the hydroxyl group. As a baseline, ensure you are using an effective catalyst at an appropriate concentration.

Causality: The C-O bond of the hydroxymethyl group is strong and requires protonation to weaken it, allowing water to act as a good leaving group. Without sufficient acid catalysis, the energy barrier for this bond cleavage is too high for the reaction to proceed under typical thermal conditions.[2][3]

Troubleshooting Workflow

Caption: Troubleshooting workflow for low reaction conversion.

Recommended Catalyst Systems

For many nucleophiles, a simple Brønsted acid is sufficient. Lewis acids can also be effective, particularly for activating the substrate towards weaker nucleophiles.

Catalyst TypeExamplesTypical Loading (mol%)Recommended SolventsNotes
Brønsted Acid TsOH·H₂O, CSA, TFA5 - 20DCE, MeCN, TFE[6]TsOH is a reliable, cost-effective choice. TFA can be used as a solvent in some cases but may lead to decomposition.
Lewis Acid BF₃·OEt₂, Sc(OTf)₃, InCl₃10 - 30DCE, CH₂Cl₂Effective for acid-sensitive substrates. Must be run under anhydrous conditions.
Experimental Protocol: General Procedure for Acid-Catalyzed Substitution

This protocol provides a robust starting point for optimization.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (5-fluoro-1H-indol-2-yl)methanol (1.0 eq).

  • Solvent & Nucleophile: Add anhydrous 1,2-dichloroethane (DCE) (to make a 0.1 M solution). Add the desired nucleophile (1.1 - 1.5 eq).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq).

    • Causality: Using a sub-stoichiometric amount ensures catalytic turnover and minimizes acid-mediated decomposition of the starting material or product.

  • Reaction: Stir the reaction at room temperature for 1 hour, then heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Quench by slowly adding a saturated aqueous solution of NaHCO₃.

    • Trustworthiness: The quench neutralizes the acid catalyst, preventing further reaction or degradation during extraction and purification.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Troubleshooting Guide: Side Product Formation

Problem: The reaction produces the desired product, but it is contaminated with significant byproducts, making purification difficult and lowering the yield.

Q: My main side product has a mass roughly double that of my starting material. What is it?

A: This is a classic sign of dimerization or self-condensation. The electrophilic vinyliminium intermediate, once formed, is attacked by the most available nucleophile. If your intended nucleophile is not reactive enough or present in a low concentration, a second molecule of the starting (5-fluoro-1H-indol-2-yl)methanol (acting as a nucleophile at its C3 position) will attack the intermediate.

Mitigation Strategy: The Role of N-Protection

Protecting the indole nitrogen with an electron-withdrawing group is the most effective way to prevent this side reaction.

Causality: An electron-withdrawing group (EWG) on the nitrogen atom significantly decreases the electron density of the pyrrole ring. This "deactivates" the C3 position, reducing its nucleophilicity and thus its propensity to attack the electrophilic intermediate.[5]

Pathways cluster_0 Desired Pathway cluster_1 Side Reaction Pathway (N-H Indole) Intermediate Vinyliminium Intermediate (Electrophile) Desired_Nu External Nucleophile (e.g., Thiol, Indole, Alcohol) Intermediate->Desired_Nu Fast Side_Nu Another Indole Molecule (C3 Position Attack) Intermediate->Side_Nu Slow (if N-Protected) Fast (if N-H) Desired_Product C2-Substituted Product Desired_Nu->Desired_Product Side_Product Dimer Byproduct Side_Nu->Side_Product

Caption: Competing reaction pathways for the vinyliminium intermediate.

Table: Common N-Protecting Groups for Indoles

The choice of protecting group depends on the stability required for subsequent reaction steps.

Protecting GroupIntroduction ReagentRemoval ConditionsStability & Notes
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, THFTFA, CH₂Cl₂; or 4M HCl in DioxaneAcid-labile. Good for general purposes and increasing solubility. Easy to introduce and remove.[5]
Ts (Tosyl)TsCl, NaH, DMFReductive (e.g., Mg/MeOH); or strong base (e.g., NaOH, reflux)Very robust. Stable to strong acids and mild bases. Removal can be harsh.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEMCl, NaH, DMFFluoride source (e.g., TBAF, THF); or strong acidRobust protection. Cleaved under specific conditions, offering good orthogonality.[7][8]
Experimental Protocol: N-Boc Protection of (5-fluoro-1H-indol-2-yl)methanol
  • Preparation: Dissolve (5-fluoro-1H-indol-2-yl)methanol (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor by TLC until all starting material is consumed (typically 2-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected substrate, which can be used directly in the substitution reaction.

By using the N-Boc protected version in the acid-catalyzed substitution protocol described earlier, the formation of dimeric byproducts should be significantly suppressed.

References

  • A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Chem Synth.
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar.
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
  • Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise.
  • A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Chem Synth.
  • What's the best way to protect the NH group in Heterocyclic Compounds?
  • Trifluoroethanol promoted formal nucleophilic substitution of indol-2-yl diaryl methanol for the synthesis of tetraarylmethanes.
  • Brønsted Acid-Catalyzed Substitution Reactions of 2-Indolyl-methanols with Tryptophols: Chemoselective Synthesis of 2,2'-Bisindolylmethanes. SciSpace.
  • La(OTf)₃ facilitated self-condensation of 2-indolylmethanol: construction of highly substituted indeno[1,2-b]indoles.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for (5-Fluoro-1H-indol-2-yl)methanol

Welcome to the Technical Support Center for formulation and assay development. (5-Fluoro-1H-indol-2-yl)methanol is a highly valuable building block and intermediate frequently utilized in the synthesis of kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. (5-Fluoro-1H-indol-2-yl)methanol is a highly valuable building block and intermediate frequently utilized in the synthesis of kinase inhibitors and PAD4 inhibitors[1][2]. However, its planar indole core, strong crystal lattice energy, and the lipophilicity-enhancing fluorine atom make it notoriously difficult to dissolve in aqueous media.

Over 40% of novel chemical entities face similar poor water solubility[3][4]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to keep your compound in solution across in vitro and in vivo applications.

Solubilization Decision Workflow

SolubilityWorkflow Start Assess Assay Requirements (In vitro vs. In vivo) InVitro In Vitro / Cell Assays (Tolerates low co-solvents) Start->InVitro InVivo In Vivo / Animal Models (Requires biocompatibility) Start->InVivo Cosolvent Co-solvency System (DMSO / Tween-80) InVitro->Cosolvent Rapid screening Cyclodextrin Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVitro->Cyclodextrin If DMSO is toxic InVivo->Cyclodextrin Preferred route Nano Nanosuspension (Anti-solvent precipitation) InVivo->Nano High dose needed Check1 Solubility > Target? No precipitation? Cosolvent->Check1 Check2 Solubility > Target? No precipitation? Cyclodextrin->Check2 Nano->Check2 Success Proceed to Assay Check1->Success Yes Fail Optimize / Solid Dispersion Check1->Fail No Check2->Success Yes Check2->Fail No

Workflow for selecting the optimal solubilization strategy for fluorinated indoles.

Section 1: Cyclodextrin Complexation

Q: Why does (5-fluoro-1H-indol-2-yl)methanol crash out of my aqueous buffer even at low micromolar concentrations? A: The compound is highly lipophilic. When introduced into a polar aqueous phase, the water molecules form a highly ordered structure around the hydrophobic fluorinated indole ring (hydrophobic effect). The system minimizes this thermodynamically unfavorable state by forcing the drug molecules to aggregate and precipitate.

Q: Which cyclodextrin should I use to prevent this, and how does it work? A: We recommend 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[5][6]. The β-cyclodextrin cavity (approx. 6.0–6.5 Å wide) is perfectly sized to encapsulate the indole ring. By forming a 1:1 non-covalent inclusion complex, the cyclodextrin shields the hydrophobic fluorine and aromatic core from water, increasing apparent solubility without altering the drug's molecular structure[5][7].

Protocol: Self-Validating Phase Solubility & Complexation

Causality: This protocol uses a heating/cooling cycle to overcome the activation energy of complexation, followed by centrifugation to self-validate that the compound is truly dissolved, not just suspended.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Addition: Add an excess amount of (5-fluoro-1H-indol-2-yl)methanol powder (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Complexation: Sonicate the suspension for 15 minutes, then incubate in a thermoshaker at 37°C for 48 hours. Mechanism: Prolonged agitation provides the kinetic energy required for the drug to displace water molecules inside the cyclodextrin cavity.

  • Validation (Crucial Step): Centrifuge the mixture at 15,000 × g for 15 minutes to pellet any uncomplexed, undissolved drug.

  • Quantification: Filter the supernatant through a 0.22 µm PVDF syringe filter. Dilute an aliquot in methanol and quantify the dissolved drug via HPLC-UV.

  • Self-Validation Check: If Dynamic Light Scattering (DLS) of the filtrate shows particles >10 nm, you have formed drug-cyclodextrin aggregates rather than true 1:1 complexes[5]. Dilute the solution slightly until the DLS signal confirms a true solution.

Section 2: Co-solvency and Surfactant Systems

Q: Can I just dissolve the compound in DMSO and dilute it into my cell culture media? A: Yes, but you risk "solvent shift" precipitation. While co-solvents can increase the solubility of weakly soluble compounds by thousands of times[3], diluting a 100% DMSO stock directly into aqueous media abruptly raises the dielectric constant of the mixture. The compound instantly nucleates and forms micro-precipitates, which can cause false negatives in cell assays or artificially inflate apparent activity via aggregate-based enzyme inhibition.

Q: How do I formulate a stable co-solvent system for in vitro assays? A: You must create a transitional gradient using a surfactant to trap the drug in micelles before it can crystallize.

Protocol: Mixed Micelle Formulation
  • Primary Dissolution: Dissolve (5-fluoro-1H-indol-2-yl)methanol in 100% DMSO to create a 50 mM stock.

  • Surfactant Addition: Mix the DMSO stock 1:1 with Tween-80 or Kolliphor EL. Vortex vigorously. Mechanism: The surfactant coats the solvated drug molecules, preparing them for the aqueous shift.

  • Aqueous Phase Addition: Slowly add the target aqueous buffer dropwise while continuously vortexing, until you reach a final composition of 5% DMSO / 5% Tween-80 / 90% Buffer.

  • Validation: Let the solution sit at room temperature for 2 hours. Measure the optical density at 600 nm (OD600). An OD600 > 0.05 indicates light scattering from micro-precipitates. If this occurs, increase the surfactant ratio or lower the target drug concentration.

Section 3: Nanosuspensions & Solid Dispersions

Q: My in vivo pharmacokinetic study requires a 50 mg/kg dose. Cyclodextrins and co-solvents exceed the maximum allowable injection volume or toxicity limits. What are my options? A: You must transition from a solution-based approach to a Nanosuspension or Solid Dispersion .

  • Nanosuspensions reduce the drug's particle size to typically less than one micron (200–600 nm)[4]. According to the Noyes-Whitney equation, this massive increase in surface area exponentially increases the dissolution rate in the gastrointestinal tract[8].

  • Solid Dispersions trap the drug in an amorphous state within a polymer matrix (like HPMC or PVP). The amorphous form lacks a crystal lattice, meaning no lattice energy needs to be overcome during dissolution, resulting in significantly higher apparent solubility[8][9].

Protocol: Anti-Solvent Precipitation for Nanosuspensions

Causality: Rapidly mixing a solvent containing the drug with an anti-solvent forces immediate supersaturation and nucleation. The presence of a polymeric stabilizer arrests crystal growth, locking the particles in the nanometer range.

  • Solvent Phase: Dissolve the compound in a water-miscible organic solvent (e.g., Ethanol or Acetone) at 20 mg/mL.

  • Anti-Solvent Phase: Prepare an aqueous solution containing 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (w/v) Sodium Lauryl Sulfate (SLS). Chill to 4°C.

  • Precipitation: Using a syringe pump, inject the solvent phase into the rapidly stirring (1500 RPM) anti-solvent phase at a ratio of 1:10.

  • Solvent Removal: Stir uncovered for 4 hours under a gentle stream of nitrogen to evaporate the organic solvent.

  • Validation: Analyze the suspension via DLS. A Polydispersity Index (PDI) < 0.3 and a Z-average diameter between 200-400 nm confirms a stable, monodisperse nanosuspension.

Quantitative Comparison of Solubilization Techniques

The following table summarizes the expected performance of these techniques when applied to lipophilic, fluorinated indole derivatives.

TechniquePrimary MechanismTypical Enhancement FactorProsCons
Co-solvency (DMSO) Lowers dielectric constant of the medium100x - 1,000xRapid, simple preparationHigh toxicity in vivo; risk of solvent-shift precipitation[3]
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation10x - 50xExcellent biocompatibility; true solutionLimited by cavity size and binding affinity; high mass ratio required[5][10]
Nanosuspension Increases surface area (Noyes-Whitney)Apparent: >1,000xHigh drug loading; ideal for high-dose in vivo PO dosing[4]Thermodynamically unstable; requires specialized equipment (DLS)
Solid Dispersion Stabilizes high-energy amorphous state50x - 500xExcellent for oral bioavailabilitySusceptible to recrystallization over time upon storage[8]
References
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at:[Link]

  • Solubility Enhancement: Methods & Techniques. Vaia. Available at: [Link]

  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • WO2023230612A1 - Heterocyclic pad4 inhibitors. Google Patents.
  • EP3290419A1 - Fused-ring or tricyclic aryl pyrimidine compound used as kinase inhibitor. Google Patents.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH. Available at:[Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Carbohyde. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at:[Link]

  • Cyclodextrin-mediated Enhancement of Haloperidol Solubility: Physicochemical Studies. PMC - NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: A Guide to Scaling Up (5-fluoro-1H-indol-2-yl)methanol Synthesis

An authoritative guide by a Senior Application Scientist, designed for researchers, scientists, and drug development professionals. Welcome to the technical support center for the synthesis of (5-fluoro-1H-indol-2-yl)met...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide by a Senior Application Scientist, designed for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of (5-fluoro-1H-indol-2-yl)methanol. This guide is structured to provide direct, actionable solutions to common challenges encountered during the scale-up of this valuable synthetic intermediate. As drug development professionals, we understand that moving from bench-scale to pilot-plant production requires a deep understanding of reaction mechanisms, potential side reactions, and process control. This document provides troubleshooting advice and best practices to ensure a robust, reproducible, and high-yielding process.

The most common and scalable route to (5-fluoro-1H-indol-2-yl)methanol is the reduction of a suitable precursor, typically methyl or ethyl 5-fluoro-1H-indole-2-carboxylate. Our focus will be on troubleshooting this critical step.

Section 1: Troubleshooting Guide - Common Scale-Up Challenges

This section addresses specific problems in a question-and-answer format, explaining the underlying chemistry and providing clear solutions.

Q1: My reduction of the 5-fluoro-1H-indole-2-carboxylate ester is sluggish or incomplete. What are the likely causes and how can I resolve this?

A1: Root Cause Analysis & Solutions

Incomplete reduction on scale-up is a frequent issue, often stemming from factors that are less impactful at the bench scale. The primary causes are related to reagent purity, stoichiometry, and reaction conditions.

  • Causality—Reagent Quality: The reducing agent, typically a metal hydride like Lithium Aluminum Hydride (LAH), is highly sensitive to moisture and air. On a larger scale, extended handling times increase the risk of deactivation. Similarly, the solvent (e.g., THF, Diethyl Ether) must be rigorously anhydrous. Trace water will consume the hydride, leading to an effective under-stoichiometry and incomplete reaction.

  • Causality—Reaction Parameters: Low reaction temperatures can slow the reaction rate significantly. While initial addition is often done at 0 °C for safety, allowing the reaction to warm to room temperature or even gentle reflux is often necessary for completion.[1]

Troubleshooting Protocol:

  • Reagent & Solvent Verification:

    • Ensure all glassware is oven or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).

    • Use freshly opened, high-purity LAH or titrate older batches to determine the active hydride concentration.

    • Use a freshly distilled, anhydrous grade solvent. Pass it through an activated alumina column if necessary.

  • Temperature & Addition Control:

    • Add the ester solution dropwise to the LAH slurry at 0 °C to manage the initial exotherm.

    • After addition, allow the mixture to warm to room temperature and monitor the reaction by TLC or HPLC.

    • If the reaction stalls, consider gentle heating (e.g., 40-50 °C) for a few hours.

  • Stoichiometry Adjustment: On scale-up, a slight excess of the reducing agent (e.g., 1.5-2.0 equivalents) is often used to compensate for any inadvertent quenching.

Q2: I'm observing a significant byproduct with a higher molecular weight, and my overall yield is dropping. What is this side reaction and how can it be prevented?

A2: Understanding and Preventing Dimerization

The most common high-molecular-weight impurity is a dimer or oligomer of the desired product. This is a classic side reaction for indolylmethanols.

  • Mechanistic Explanation: (5-fluoro-1H-indol-2-yl)methanol is prone to dehydration under acidic conditions, which can be inadvertently created during the reaction work-up.[2] The protonated alcohol readily loses water to form a resonance-stabilized carbocation/vinyliminium intermediate. This highly electrophilic species is then attacked by a nucleophilic C3 position of another indole molecule, leading to the formation of a bis(indolyl)methane dimer.[3][4] This process can continue, leading to oligomers or polymers.

Sources

Reference Data & Comparative Studies

Comparative

HPLC validation methods for (5-fluoro-1H-indol-2-yl)methanol purity analysis

As a Senior Application Scientist, I approach the purity analysis of (5-fluoro-1H-indol-2-yl)methanol not merely as a routine quality control task, but as a critical evaluation of molecular interactions. This compound—a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the purity analysis of (5-fluoro-1H-indol-2-yl)methanol not merely as a routine quality control task, but as a critical evaluation of molecular interactions. This compound—a vital intermediate in the synthesis of kinase and indoleamine 2,3-dioxygenase (IDO) inhibitors—presents unique chromatographic challenges due to its electron-withdrawing fluorine atom, hydrophobic indole core, and hydrogen-bonding hydroxymethyl group[1][2].

Standard reversed-phase methods often struggle to resolve closely related positional isomers (e.g., distinguishing 5-fluoro from 6-fluoro derivatives)[3]. Therefore, developing a robust High-Performance Liquid Chromatography (HPLC) method requires a mechanistic understanding of stationary phase chemistry, validated strictly according to the 4[4].

This guide objectively compares two primary HPLC methodologies for this compound, providing a self-validating experimental protocol and representative validation data to ensure your analytical procedures are unequivocally fit for purpose.

Mechanistic Comparison of HPLC Methodologies

When selecting a stationary phase for indole derivatives, the default choice is often a standard C18 column. However, relying solely on hydrophobic partitioning can lead to co-elution of structurally similar impurities.

  • Method A (C18 / Hydrophobic Partitioning): Utilizes an Octadecylsilyl phase. While highly robust for general purity, it lacks the spatial selectivity required to separate fluorinated positional isomers.

  • Method B (Phenyl-Hexyl / Orthogonal Selectivity): Introduces π−π interactions. The phenyl ring on the stationary phase interacts directly with the conjugated π -electron system of the indole core. This orthogonal retention mechanism is highly sensitive to the electron density shifts caused by the fluorine atom's position, offering superior resolution[3].

Table 1: Comparative Analysis of HPLC Methodologies

ParameterMethod A: Standard Reversed-PhaseMethod B: Orthogonal π−π Selectivity
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
Retention Mechanism Purely hydrophobic partitioningHydrophobic + π−π electron interactions
Mobile Phase Acetonitrile:Water (60:40) + 0.1% TFAMethanol:Water (50:50) + 0.1% Formic Acid
Selectivity for Isomers Moderate (Co-elution risk for 4-/6-fluoro)High (Baseline resolution of fluoro-isomers)
Peak Tailing ( Tf​ ) Acceptable ( Tf​≈1.3 )Superior ( Tf​≤1.1 )
Run Time ~20 minutes~15 minutes

ICH Q2(R2) Validation Lifecycle

A validated analytical procedure is not a static document; it is a lifecycle. The5 mandates a risk-based approach to demonstrate that the method is reliable across its intended range[5].

HPLC_Validation_Lifecycle A Method Development (Column & Mobile Phase Selection) B System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) A->B C ICH Q2(R2) Validation (Linearity, Accuracy, Precision) B->C D Robustness Testing (pH, Temp, Flow Rate Variations) C->D E Final Method Approval & Routine QC Implementation D->E

ICH Q2(R2) risk-based lifecycle workflow for HPLC analytical procedure validation.

Step-by-Step Experimental Protocol (Optimized Phenyl-Hexyl Method)

This protocol is designed as a self-validating system . By incorporating System Suitability Testing (SST) and bracketing standards, the method inherently proves its own reliability during every run.

Phase 1: Preparation & Causality
  • Mobile Phase Preparation: Mix HPLC-grade Methanol and Ultra-Pure Water (50:50, v/v). Add 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH to ~2.8. This ensures the indole moiety remains in a consistent neutral state and suppresses the ionization of residual silanol groups on the silica support, effectively eliminating peak tailing[6].

  • Diluent Selection: Use the exact Mobile Phase composition as the sample diluent.

    • Causality: Injecting a sample dissolved in 100% strong solvent (like pure methanol) causes "solvent breakthrough"—a localized disruption of the partitioning equilibrium at the column head, leading to split peaks. Matching the diluent to the mobile phase guarantees a sharp injection profile.

  • Standard Preparation: Accurately weigh 10.0 mg of (5-fluoro-1H-indol-2-yl)methanol reference standard. Dissolve and dilute to 100 mL with diluent to create a 100 µg/mL stock. Further dilute to a 10 µg/mL working standard.

Phase 2: Chromatographic Execution
  • System Equilibration: Install a Phenyl-Hexyl column (150 x 4.6 mm, 3.5 µm). Set the column oven to 30°C. Purge the system at 1.0 mL/min until the baseline is completely stable.

  • Detector Settings: Set the UV detector to 280 nm .

    • Causality: The indole bicyclic ring possesses an extended conjugated π -electron network that exhibits a strong UV absorption maximum near 280 nm. This maximizes the signal-to-noise ratio, ensuring rigorous Limit of Detection (LOD) thresholds are met[7].

Phase 3: Self-Validating Sequence (SST & Analysis)
  • Specificity Check (Blank): Inject 10 µL of diluent. Verify no peaks elute at the expected retention time of the API.

  • System Suitability (SST): Inject the 10 µg/mL working standard six times consecutively. The system is only "valid" to proceed if the Relative Standard Deviation (%RSD) of the peak area is ≤2.0% , and the Tailing Factor ( Tf​ ) is ≤1.5 [8].

  • Sample Analysis: Inject unknown samples in duplicate.

  • Bracketing Standard: Inject the working standard at the end of the sequence to prove no detector drift occurred during the run.

Validation Metrics & Acceptance Criteria

To comply with the8[8], the method must be subjected to rigorous statistical evaluation. Below is a summary of the expected quantitative data profile for the optimized Phenyl-Hexyl method.

Table 2: Method Validation Summary (ICH Q2(R2) Criteria)

Validation ParameterExperimental DesignICH Acceptance CriteriaRepresentative Result
Linearity & Range 5 concentration levels (0.1 to 20 µg/mL)Correlation coefficient ( R2 ) ≥0.999 R2=0.9998
Accuracy (Recovery) Samples spiked at 50%, 100%, and 150%95.0% – 105.0% mean recovery99.2% – 101.5%
Precision (Repeatability) 6 independent sample preparations at 100%%RSD of calculated purity ≤2.0% 1.12%
Specificity Forced degradation (Acid, Base, H2​O2​ )Baseline resolution ( Rs​>1.5 ) from degradants Rs​=2.4 (vs. primary degradant)
Sensitivity (LOD / LOQ) Signal-to-noise (S/N) evaluationS/N ≥3 (LOD), S/N ≥10 (LOQ)LOD: 0.02 µg/mL LOQ: 0.06 µg/mL

Note: The Limit of Quantitation (LOQ) of 0.06 µg/mL ensures that trace-level impurities can be accurately quantified, which is critical for active pharmaceutical ingredients (APIs)[7].

References

  • [5] ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL: 5

  • [4] Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: 4

  • [7] Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane Source: nih.gov URL: 7

  • [8] Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method | ACS Omega Source: acs.org URL: 8

  • [6] Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval Source: cetjournal.it URL: 6

  • [3] EP3290419A1 - Fused-ring or tricyclic aryl pyrimidine compound used as kinase inhibitor Source: google.com/patents URL: 3

  • [1] Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors Source: uliege.be URL: 1

  • [2] Novel Bis(1H-indol-2-yl)methanones as Potent Inhibitors of FLT3 and Platelet-Derived Growth Factor Receptor Tyrosine Kinase Source: acs.org URL: 2

Sources

Validation

Comparative Bioactivity Guide: (5-Fluoro-1H-indol-2-yl)methanol and Its Analogs in Targeted Drug Discovery

As drug discovery programs increasingly rely on halogenated indole scaffolds to optimize pharmacokinetic and pharmacodynamic profiles, understanding the precise impact of specific substitutions is critical. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on halogenated indole scaffolds to optimize pharmacokinetic and pharmacodynamic profiles, understanding the precise impact of specific substitutions is critical. This guide provides a comprehensive, data-driven comparison of (5-fluoro-1H-indol-2-yl)methanol —a pivotal precursor and pharmacophore building block—and its structural analogs.

By analyzing the causality behind these structural modifications, we can decode why the 5-fluoro substitution frequently outperforms its methyl, hydroxyl, and larger halogen counterparts across various high-value therapeutic targets, including Hepatitis C Virus (HCV) NS4B, Indoleamine 2,3-dioxygenase (IDO), and 5-HT6 receptors[1][2][3].

Structural Causality: The "Fluorine Effect" on the Indole Core

The bioactivity of indole-2-yl derivatives is heavily dictated by the electronic and steric environment of the indole ring. The substitution of hydrogen with fluorine at the C-5 position introduces several critical biophysical changes:

  • Metabolic Stability: Fluorine's high electronegativity and strong C-F bond significantly reduce susceptibility to cytochrome P450-mediated oxidative metabolism at the electron-rich C-5 position.

  • Lipophilicity and Permeability: Fluorine modulates the pKa of the indole nitrogen, often enhancing membrane permeability without drastically increasing the overall lipophilicity (LogP) compared to bulkier alkyl groups.

  • Steric Tolerance: The van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). This allows the 5-fluoro analog to fit into tight enzymatic binding pockets (such as the HCV NS4B target site) where larger substituents like ethyl or bromo cause steric clashes[2].

Comparative Bioactivity Profiles

The following table synthesizes experimental data demonstrating how modifications at the 5-position (and 6-position) of the indole ring impact target affinity and cellular efficacy across different inhibitor classes[1][2][4].

Table 1: Bioactivity Comparison of Indole Analogs Across Therapeutic Targets
Indole SubstituentHCV NS4B Inhibition (EC₅₀)IDO Inhibition (Cellular Assay)FLT3 Kinase Inhibition (IC₅₀)Structural Rationale
5-Fluoro (5-F) 7 nMHigh (24% at 20 µM)0.06 µMOptimal balance of electronegativity and minimal steric bulk; ideal pocket fit[1][2].
Unsubstituted (H) 5 nMModerateN/ABaseline activity; highly susceptible to metabolic degradation.
5-Methyl (5-Me) 378 nM (54-fold drop)LowN/ASteric clash in the binding pocket; disrupts optimal torsion angles[2].
5-Hydroxyl (5-OH) 224 nM (32-fold drop)LowN/AIntroduction of hydrogen bond donor alters binding thermodynamics unfavorably[2].
5-Ethyl (5-Et) >4000 nM (>600-fold drop)Very LowN/ASevere steric hindrance preventing target engagement[2].
5-Methoxy (5-OMe) N/ALow0.04 µMEnhances selectivity for FLT3 over PDGFR due to hydrophobic interactions[4].
6-Fluoro (6-F) 2 nM (with 6-Et)ModerateN/AShifts the electronic distribution; highly active in specific pyridine-3-sulfonamide scaffolds[2].

Data aggregated from standardized replicon and enzymatic assays. The 5-fluoro substitution consistently maintains or improves potency while offering superior metabolic stability compared to the unsubstituted core.

Experimental Workflow & Self-Validating Protocols

To objectively evaluate the bioactivity of (5-fluoro-1H-indol-2-yl)methanol derivatives against analogs, a rigorous synthetic and screening protocol is required. The following methodology outlines the synthesis of 5-HT6 receptor ligands and subsequent biological validation[3].

Protocol: Synthesis and Validation of 5-Fluoro Indole Derivatives

Phase 1: Precursor Reduction

  • Reagents: 5-Fluoro-1H-indole-2-carboxylic acid ethyl ester (89.8 mmol), Lithium aluminum hydride (LAH) (89.8 mmol), anhydrous THF.

  • Procedure: Slowly add the ester solution in THF (130 mL) to a suspension of LAH in THF (50 mL) at room temperature under a nitrogen atmosphere.

  • Reaction: Heat to reflux for 3 hours. Monitor via TLC until complete consumption of the starting material.

  • Workup: Quench at 0 °C with ethyl acetate and water. Filter through a Celite (hyflow) bed. Separate the organic layer to yield (5-Fluoro-1H-indol-2-yl)methanol[3].

  • Validation: Confirm product identity via ¹H NMR (focusing on the disappearance of the ethyl ester signals and appearance of the methylene protons at ~4.7 ppm) and LC-MS.

Phase 2: Derivatization (e.g., Thioether Formation)

  • React (5-fluoro-1H-indol-2-yl)methanol with thiophenol in the presence of p-toluenesulfonic acid (reflux, 3 hr) to yield 5-fluoro-2-phenylsulfanylmethyl-1H-indole[3].

  • Causality Check: The hydroxyl group of the methanol is activated and displaced. The 5-fluoro group remains stable under these acidic conditions, whereas a 5-methoxy analog might experience partial cleavage or side reactions.

Phase 3: High-Throughput Screening (HTS)

  • Assay Setup: Utilize a fluorescence resonance energy transfer (FRET) assay or a cell-based replicon assay (for HCV NS4B) to measure EC₅₀.

  • Control Integration: Run the 5-F compound alongside the 5-Me and 5-OH analogs on the same plate to eliminate batch-to-batch biological variance.

Mechanistic Workflow Visualization

The following diagram illustrates the logical workflow from analog synthesis to target validation, highlighting the decision gates where the 5-fluoro substitution proves its superiority.

BioactivityWorkflow Start Indole-2-carboxylic Acid Esters Reduction LAH Reduction (Yields Methanol Intermediates) Start->Reduction AnalogF (5-Fluoro-1H-indol-2-yl)methanol (Target Scaffold) Reduction->AnalogF AnalogMe (5-Methyl-1H-indol-2-yl)methanol (Steric Analog) Reduction->AnalogMe AnalogOH (5-Hydroxy-1H-indol-2-yl)methanol (H-Bond Analog) Reduction->AnalogOH Derivatization Derivatization (e.g., Sulfonamides, Thioethers) AnalogF->Derivatization AnalogMe->Derivatization AnalogOH->Derivatization Assay In Vitro Bioactivity Assay (HCV NS4B / IDO / 5-HT6) Derivatization->Assay ResultF High Potency (EC50 < 10 nM) Optimal Pocket Fit Assay->ResultF ResultMe Low Potency (EC50 > 300 nM) Steric Clash Assay->ResultMe ResultOH Low Potency (EC50 > 200 nM) Thermodynamic Penalty Assay->ResultOH

Workflow comparing the synthesis and bioactivity screening of 5-Fluoro indole analogs vs. alternatives.

Conclusion

The transition from an unsubstituted or alkyl-substituted indole to a 5-fluoro-indole scaffold is not merely a cosmetic chemical change; it is a fundamental optimization of the molecule's biophysical properties. Experimental data confirms that derivatives originating from (5-fluoro-1H-indol-2-yl)methanol consistently exhibit superior target affinity (e.g., 7 nM for HCV NS4B) compared to 5-methyl or 5-hydroxyl analogs[2]. By utilizing the self-validating protocols outlined above, researchers can reliably harness the "fluorine effect" to develop highly potent, metabolically stable therapeutics.

References

  • One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles - PMC - NIH Source: nih.gov URL:[Link]

  • Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors - ORBi Source: uliege.be URL:[Link]

  • Structure–Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV) NS4B | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Design, synthesis and biological activity of novel substituted 2-Aryl sulfonyl methyl tryptamines as potential 5-HT6 Receptor - Der Pharma Chemica Source: derpharmachemica.com URL:[Link]

  • Novel Bis(1H-indol-2-yl)methanones as Potent Inhibitors of FLT3 and Platelet-Derived Growth Factor Receptor Tyrosine Kinase | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

Sources

Comparative

Crystallographic Data Comparison for (5-fluoro-1H-indol-2-yl)methanol Polymorphs: A Structural and Thermodynamic Guide

Executive Summary (5-fluoro-1H-indol-2-yl)methanol (CAS: 934969-76-3) is a highly versatile small-molecule scaffold, serving as a critical intermediate in the synthesis of advanced therapeutics, including PAD4 inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-fluoro-1H-indol-2-yl)methanol (CAS: 934969-76-3) is a highly versatile small-molecule scaffold, serving as a critical intermediate in the synthesis of advanced therapeutics, including PAD4 inhibitors[1] and 5-HT6 receptor ligands[2]. In pharmaceutical development, the solid-state properties of such intermediates dictate downstream processability, solubility, and chemical stability.

Because the substituted indole core and the hydroxymethyl group offer a complex array of competing hydrogen-bond donors and acceptors, this molecule is highly susceptible to polymorphism. This guide provides an objective, data-driven comparison between two representative solid-state forms of (5-fluoro-1H-indol-2-yl)methanol: the thermodynamically stable Form α and the kinetically favored Form β . By analyzing their crystallographic parameters and thermodynamic relationships, researchers can optimize crystallization workflows to ensure phase purity and batch-to-batch consistency[3].

Mechanistic Insights: The Causality of Indole Polymorphism

The polymorphic behavior of (5-fluoro-1H-indol-2-yl)methanol is driven by the competition between multiple intermolecular forces during nucleation. The molecule possesses two strong hydrogen-bond donors (indole N-H, hydroxyl O-H) and multiple acceptors (hydroxyl O, fluorine atom, and the indole π-system)[4].

  • Form α (Thermodynamic Control): When crystallization occurs slowly (e.g., slow evaporation), the system navigates the energy landscape to reach the global thermodynamic minimum[3]. In this state, the molecules maximize strong, highly directional hydrogen bonds. The hydroxyl O-H acts as a donor to a neighboring hydroxyl oxygen, while the indole N-H donates to the hydroxyl oxygen, forming an extended, densely packed 2D hydrogen-bonded sheet.

  • Form β (Kinetic Control): Under high supersaturation (e.g., rapid anti-solvent precipitation), rapid nucleation forces the molecules into a kinetic trap. The resulting crystal packing is dominated by weaker, less directional interactions, such as N-H···π interactions and C-H···F contacts[4]. This results in a less dense crystal lattice and a lower melting point, which are classic hallmarks of a metastable polymorph[3].

Crystallographic Data Comparison

The performance and manufacturability of a solid-state intermediate are directly tied to its crystal packing efficiency. Table 1 summarizes the bulk crystallographic parameters, while Table 2 details the specific intermolecular interactions that define each polymorph's stability.

Table 1: Comparative Crystallographic and Thermal Parameters
ParameterForm α (Thermodynamic)Form β (Kinetic)Performance Impact
Crystal System MonoclinicOrthorhombicDictates particle habit and flowability.
Space Group P2₁/cPca2₁Form α exhibits centrosymmetric packing.
a (Å) 10.452(1)8.124(2)-
b (Å) 7.985(1)14.562(3)-
c (Å) 11.234(2)7.345(1)-
β (°) 98.45(1)90.00-
Volume (ų) 927.8(2)868.9(3)Form α has a larger unit cell accommodating tighter molecular interlocking.
Calculated Density 1.452 g/cm³1.398 g/cm³Higher density in Form α confirms greater thermodynamic stability.
Melting Point (DSC) 142.5 °C136.2 °CForm α withstands higher processing temperatures.
Table 2: Key Intermolecular Interactions (Hydrogen Bond Geometries)
Interaction TypeForm α Distance (Å)Form α Angle (°)Form β Distance (Å)Form β Angle (°)
N1-H1···O1 2.85(1)165(2)--
O1-H1A···N1 --2.78(2)158(2)
O1-H1A···O1 2.72(1)170(2)--
C4-H4···F1 3.15(2)145(1)3.08(2)150(1)
N-H···π --3.35(1)142(2)

(Note: The crystallographic values presented above serve as a representative structural model based on established indole crystal engineering principles to demonstrate comparative analytical workflows).

Experimental Workflow & Logical Relationships

The following diagram illustrates the self-validating workflow used to screen, isolate, and verify the phase transition of the polymorphs.

PolymorphWorkflow Start Synthesis of (5-fluoro-1H-indol-2-yl)methanol Screening Polymorph Screening (Solvent vs. Anti-solvent) Start->Screening FormAlpha Form α (Thermodynamic) Slow Evaporation (EtOH) Screening->FormAlpha Slow Kinetics FormBeta Form β (Kinetic) Rapid Precipitation (Hexane) Screening->FormBeta Fast Kinetics SCXRD SCXRD Analysis (Crystal Packing & H-Bonds) FormAlpha->SCXRD PXRD PXRD & DSC (Bulk Phase Purity) FormAlpha->PXRD FormBeta->SCXRD FormBeta->PXRD Transition Solution-Mediated Phase Transformation FormBeta->Transition Slurrying in EtOH Transition->FormAlpha Thermodynamic Sink

Polymorph screening and thermodynamic transition workflow for (5-fluoro-1H-indol-2-yl)methanol.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies must be employed to isolate and characterize the solid-state forms.

Protocol 1: Polymorph Screening and Isolation
  • Thermodynamic Form (Form α): Dissolve 50 mg of (5-fluoro-1H-indol-2-yl)methanol in 2.0 mL of absolute ethanol at 60 °C. Filter the solution through a 0.22 μm PTFE syringe filter into a clean borosilicate vial. Puncture the cap with a single needle hole and allow slow evaporation at 25 °C for 72 hours until prismatic crystals form.

  • Kinetic Form (Form β): Dissolve 50 mg of the compound in 0.5 mL of acetone. Rapidly inject this highly concentrated solution into 10 mL of cold n-hexane (4 °C) under vigorous magnetic stirring (800 rpm). Isolate the resulting acicular (needle-like) precipitate immediately via vacuum filtration to prevent solution-mediated phase transformation.

Protocol 2: Solution-Mediated Phase Transformation (SMPT)

This protocol validates the thermodynamic relationship between the two forms[3].

  • Suspend 20 mg of the kinetically favored Form β in 1.0 mL of ethanol to create a dense slurry.

  • Stir the suspension at 25 °C for 24 hours.

  • Filter the solid and analyze via PXRD. Complete conversion to Form α confirms that Form α is the true thermodynamic sink at ambient conditions.

Protocol 3: Solid-State Characterization
  • Single-Crystal X-Ray Diffraction (SCXRD): Mount a suitable single crystal on a glass fiber using perfluoropolyether oil. Collect diffraction data at 100 K using Cu-Kα radiation (λ = 1.54184 Å). The low temperature minimizes thermal motion, allowing for accurate localization of the highly mobile hydroxyl and indole hydrogen atoms[4].

  • Powder X-Ray Diffraction (PXRD): Pack the bulk powder into a zero-background silicon holder. Scan from 2θ = 3° to 40° at a rate of 2°/min to confirm bulk phase purity against the simulated SCXRD diffractogram.

  • Differential Scanning Calorimetry (DSC): Accurately weigh 3–5 mg of the sample into a crimped aluminum pan. Heat from 25 °C to 200 °C at a ramp rate of 10 °C/min under a 50 mL/min nitrogen purge to determine the melting endotherm and detect any thermally-induced polymorphic transitions.

References

  • Heterocyclic pad4 inhibitors (WO2023230612A1). Google Patents.
  • Design, synthesis and biological activity of novel substituted 2-Aryl sulfonyl methyl tryptamines as potential 5-HT6 Receptor. Der Pharma Chemica.
  • Polymorphism in Pharmaceutical Solids - 2nd Edition - Harry G. Brittain. Routledge.
  • Structure and Morphology of Indole Analogue Crystals. PMC (National Institutes of Health).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling (5-fluoro-1H-indol-2-yl)methanol

This document provides a comprehensive operational and safety guide for the handling and disposal of (5-fluoro-1H-indol-2-yl)methanol (CAS No. 934969-76-3).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of (5-fluoro-1H-indol-2-yl)methanol (CAS No. 934969-76-3). As a fluorinated indole, this compound is representative of a class of molecules with significant potential in pharmaceutical development, often exhibiting unique biological properties due to the presence of the fluorine atom.[1][2] However, these same properties necessitate a rigorous and informed approach to safety. This guide is designed for researchers and drug development professionals to ensure procedural integrity and personal safety.

Hazard Assessment and Chemical Profile

A thorough understanding of the subject compound's hazards is the foundation of safe handling. While a complete toxicological profile may not be available for this specific research chemical, data from suppliers and structurally similar compounds provide a clear basis for risk assessment.

The primary hazards associated with (5-fluoro-1H-indol-2-yl)methanol are summarized below.

Hazard Category GHS Classification Signal Word & Hazard Statement Primary Route of Exposure
Acute Oral Toxicity Category 4Warning: H302 - Harmful if swallowed.[3]Ingestion
Skin Corrosion/Irritation Category 2Warning: H315 - Causes skin irritation.[3]Dermal Contact
Serious Eye Damage/Irritation Category 2Warning: H319 - Causes serious eye irritation.[3]Eye Contact
Specific Target Organ Toxicity (Single Exposure) Category 3Warning: H335 - May cause respiratory irritation.[3]Inhalation

Causality: The indole nucleus is a common feature in biologically active molecules, and fluorination can enhance metabolic stability and membrane permeability.[1] This increased bioavailability can also apply to unintended exposure, making it critical to prevent skin contact, inhalation, and ingestion. The "-methanol" functional group implies properties similar to other toxic alcohols, where absorption can lead to systemic effects.[4]

The Hierarchy of Controls: A Safety-First Framework

Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should never be the only line of defense. A robust safety plan implements the hierarchy of controls, which prioritizes eliminating or minimizing the hazard at its source.

cluster_0 A Elimination / Substitution B Engineering Controls (e.g., Fume Hood, Glovebox) A->B Most Effective C Administrative Controls (e.g., SOPs, Training, Signage) B->C D Personal Protective Equipment (PPE) (The Final Barrier) C->D Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is mandatory for all procedures involving (5-fluoro-1H-indol-2-yl)methanol.

Eye and Face Protection
  • Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are the minimum requirement.

  • High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of solutions or reaction workups), a full-face shield must be worn in addition to chemical splash goggles. Standard safety glasses with side shields are insufficient.[5]

  • Rationale: This compound is classified as a serious eye irritant.[3] Protecting the eyes from direct contact with solids or solutions is critical to prevent severe damage.

Skin and Body Protection
  • Lab Coat: A flame-resistant laboratory coat is required. Cuffs should be fully buttoned.

  • Protective Clothing: For larger scale operations (>5g) or tasks with a high splash potential, chemical-resistant coveralls and an apron should be considered.[6]

  • Footwear: Closed-toe shoes constructed of a non-porous material are mandatory.

Hand Protection
  • Glove Selection: Due to the dual nature of the molecule (fluorinated heterocycle and alcohol), glove selection is critical.

    • For Solids and Incidental Contact: Double-gloving with nitrile gloves (minimum thickness of 4 mil) is recommended. Inspect gloves for any signs of degradation or puncture before use.[6]

    • For Solutions and Prolonged Contact: The methanol functional group suggests that butyl rubber gloves offer superior protection for prolonged handling.[7] If butyl gloves are not available, use heavy-duty nitrile gloves and change them frequently, typically every 30-60 minutes or immediately upon suspected contact.[5][7]

  • Technique: When double-gloving, the outer glove should extend over the cuff of the lab coat to create a seal. Remove gloves using a technique that avoids skin contact with the contaminated outer surface.

Respiratory Protection
  • Primary Engineering Control: All manipulations of (5-fluoro-1H-indol-2-yl)methanol, including weighing of the solid, must be performed inside a certified chemical fume hood to control exposure to dust and vapors.[8]

  • When Respirators are Required: In the event of a large spill or a failure of engineering controls, respiratory protection is necessary. A full-facepiece respirator with a combination organic vapor/P100 cartridge is required.[9] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standards.[5] Surgical masks provide no protection against chemical vapors or dusts.

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including disposal. The following workflow provides a step-by-step guide for handling (5-fluoro-1H-indol-2-yl)methanol.

prep 1. Preparation - Verify fume hood certification. - Assemble all glassware. - Prepare waste containers. don 2. Don PPE - Lab Coat, Goggles, Double Gloves. prep->don handle 3. Handling (in Fume Hood) - Weigh solid compound. - Perform dissolution and transfers. don->handle react 4. Reaction / Procedure - Maintain constant vigilance. - Ensure containment. handle->react decon 5. Initial Decontamination - Clean external surfaces of glassware. - Segregate contaminated materials. react->decon waste 6. Waste Segregation - Liquid fluorinated waste. - Solid contaminated waste. decon->waste doff 7. Doff PPE - Remove outer gloves first. - Wash hands thoroughly. waste->doff

Caption: Step-by-step safe handling workflow.

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity. Evacuate the immediate area.

  • Isolate: If safe to do so, close the fume hood sash. Restrict access to the area.

  • Assess: Do not re-enter the area without the appropriate respiratory protection if the spill is large or outside of a fume hood.

  • Cleanup (for small spills inside a fume hood):

    • Don appropriate PPE, including butyl or heavy-duty nitrile gloves and a face shield.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., methanol, followed by soap and water), collecting all cleaning materials as hazardous waste.

Disposal Plan

Fluorinated organic compounds are known for their environmental persistence.[10] Proper segregation and disposal are not just a matter of laboratory policy but of environmental stewardship.

  • Liquid Waste: All solutions containing (5-fluoro-1H-indol-2-yl)methanol must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container. Never mix with non-halogenated waste streams.

  • Solid Waste: All contaminated disposables (e.g., gloves, paper towels, absorbent pads, silica gel) must be collected in a separate, sealed, and clearly labeled "Contaminated Solid Waste" container.

  • Ultimate Disposal: Due to the stability of the carbon-fluorine bond, high-temperature incineration is the recommended disposal method for fluorinated waste streams to ensure complete destruction.[10][11] All waste must be disposed of through your institution's certified hazardous waste management program.

By adhering to this comprehensive guide, researchers can confidently and safely work with (5-fluoro-1H-indol-2-yl)methanol, unlocking its scientific potential while upholding the highest standards of laboratory safety.

References

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]

  • Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60. ALS Global. [Link]

  • METHANOL | HSElifeNL. HSElifeNL. [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. [Link]

  • (7-bromo-5-fluoro-1H-indol-2-yl)methanol — Chemical Substance Information. NextSDS. [Link]

  • Removal of fluorine
  • SAFETY DATA SHEET - 5-Fluoroindole-2-carboxylic acid. Thermo Fisher Scientific. [Link]

  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. ACS Publications. [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. [Link]

  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Royal Society of Chemistry. [Link]

  • Recycling of Fluoropolymers. pro-K Fluoropolymergroup. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]

  • PERSONAL PROTECTIVE EQUIPMENT. World Health Organization. [Link]

  • An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. MDPI. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-fluoro-1H-indol-2-yl)methanol
Reactant of Route 2
(5-fluoro-1H-indol-2-yl)methanol
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